1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethyl-3-(trifluoromethyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c1-3-9-4(5(6,7)8)10-11(3)2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDSXBZAAFXPAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic stability of trifluoromethylated 1,2,4-triazoles
An In-Depth Technical Guide to the Thermodynamic Stability of Trifluoromethylated 1,2,4-Triazoles
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth analysis of the thermodynamic stability of 1,2,4-triazole rings functionalized with this unique moiety. We will explore the fundamental electronic and structural factors conferred by the CF₃ group that govern molecular stability. This document synthesizes field-proven insights with technical data, detailing both experimental and computational methodologies for assessing thermal stability. Key protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided, alongside a framework for computational prediction of stability using Density Functional Theory (DFT). This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the stabilizing effects of trifluoromethylation in the design of robust 1,2,4-triazole-based molecules.
Introduction: The Synergy of a Privileged Scaffold and a Powerful Substituent
The 1,2,4-Triazole: A Scaffold of Significance
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a unique combination of chemical properties. These compounds are recognized for their metabolic stability, capacity for hydrogen bonding, and polar nature, making them a "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of 1,2,4-triazole are integral to a wide array of pharmaceuticals, exhibiting antifungal, antiviral, anticancer, and anti-inflammatory activities.[2][3] Beyond medicine, their high nitrogen content and inherent stability make them foundational components in the development of advanced energetic materials.
The Trifluoromethyl Group: An Architect of Molecular Stability
The trifluoromethyl (CF₃) group is one of the most impactful substituents in contemporary chemical design. Its properties stem from the high electronegativity of fluorine atoms, which creates a strong inductive electron-withdrawing effect and contributes to the exceptional strength of the carbon-fluorine (C-F) bond.[4][5] The introduction of a CF₃ group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[6] Critically, it is also known to increase thermal stability, a property of immense value in both pharmaceutical and material science applications.[5]
Scope and Objectives
This guide aims to provide a comprehensive technical overview of the factors governing the thermodynamic stability of trifluoromethylated 1,2,4-triazoles. We will dissect the electronic and structural underpinnings of this stability, present robust methodologies for its empirical measurement, and outline computational strategies for its prediction. The objective is to equip researchers with the knowledge to rationally design and validate the stability of novel CF₃-substituted 1,2,4-triazole candidates.
Foundational Principles of Thermodynamic Stability
Thermodynamic stability refers to the inherent energy state of a molecule relative to its potential decomposition products. For trifluoromethylated 1,2,4-triazoles, this stability is not governed by a single factor but is rather a synergistic outcome of electronic effects, bond strengths, and intermolecular forces.
The Dominant Electronic Influence of the CF₃ Group
The primary contributor to the enhanced stability of these compounds is the powerful electron-withdrawing nature of the trifluoromethyl group.[4] The three highly electronegative fluorine atoms inductively pull electron density away from the carbon of the CF₃ group, which in turn withdraws electron density from the 1,2,4-triazole ring to which it is attached.
This inductive effect has two major consequences for the triazole ring:
-
Bond Strengthening: By withdrawing electron density, the CF₃ group can modulate the strength of the bonds within the heterocyclic ring. This can increase the energy required to initiate bond cleavage, a critical first step in thermal decomposition.
-
Aromaticity Modulation: The electron-withdrawing effect can influence the aromatic character of the triazole ring, which is a key contributor to its inherent stability.
Caption: Electronic effects of the CF₃ group on the 1,2,4-triazole ring.
The Intrinsic Strength of the C-F and C-CF₃ Bonds
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy typically exceeding 485 kJ/mol.[7] This inherent strength means that fragmentation of the CF₃ group itself is highly energetically unfavorable. Furthermore, the C-CF₃ bond attaching the group to the triazole ring is also exceptionally robust. Decomposition pathways are therefore more likely to initiate with the cleavage of the weaker bonds within the triazole ring, such as N-N or C-N bonds, rather than the C-CF₃ bond.[3][8]
Impact of Isomerism and Substituent Position
The position of the CF₃ group on the 1,2,4-triazole ring—whether on a carbon atom (C-substitution at C3 or C5) or a nitrogen atom (N-substitution)—is critical.
-
C-Trifluoromethylation (e.g., at C3 or C5): This is the more common substitution pattern. The direct attachment to the ring's carbon framework allows for maximal inductive withdrawal from the aromatic system. The stability difference between a 3-CF₃ and a 5-CF₃ isomer is generally subtle and depends on the other substituents present.
-
N-Trifluoromethylation: Attaching the CF₃ group to a ring nitrogen atom also imparts significant stability. However, the N-CF₃ bond can sometimes be susceptible to specific chemical degradation pathways not typically observed with C-CF₃ bonds, though its thermal stability remains high.
Intermolecular Forces and Crystal Packing
In the solid state, the thermodynamic stability of a compound is also a function of its crystal lattice energy. The highly polarized nature of the CF₃ group can lead to strong intermolecular interactions, including dipole-dipole forces and hydrogen bonding (where applicable). These forces can create a more stable, tightly packed crystal lattice, which requires more energy to disrupt, thus increasing the observed melting point and decomposition temperature.[5]
Experimental Assessment of Thermodynamic Stability
The gold standard for assessing the thermodynamic stability of a compound is thermal analysis. Two primary techniques provide complementary information: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a trifluoromethylated 1,2,4-triazole, a TGA thermogram reveals the temperature at which the compound begins to decompose, indicated by a loss of mass. The onset temperature of decomposition (T_onset) is a key parameter for quantifying thermal stability.[10]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique detects thermal events such as melting (endothermic) and decomposition (often exothermic). The DSC curve provides the melting point (T_m) and the onset (T_o) and peak (T_p) temperatures of decomposition. An exothermic decomposition peak indicates a rapid, energetic release of energy.
Caption: A typical experimental workflow for TGA-DSC analysis.
Detailed Experimental Protocol: Combined TGA-DSC Analysis
This protocol provides a self-validating system for assessing the thermal stability of a novel trifluoromethylated 1,2,4-triazole.
-
Instrument Calibration: Prior to analysis, ensure the TGA-DSC instrument's temperature and heat flow are calibrated using certified standards (e.g., Indium) according to the manufacturer's protocol. This step is critical for data trustworthiness.
-
Sample Preparation: Accurately weigh 1-5 mg of the purified, dry compound into a clean aluminum DSC pan. An unsealed or pinhole-lidded pan is typically used to allow decomposition gases to escape.
-
Causality: A small sample mass minimizes thermal gradients within the sample, ensuring a more uniform and accurate measurement of transition temperatures.
-
-
Atmosphere Control: Place the sample in the instrument and purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min for at least 15 minutes before starting the run.
-
Causality: An inert atmosphere prevents oxidative decomposition, ensuring that the measured thermal events are intrinsic to the molecule's stability and not a reaction with air.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature well above the expected decomposition (e.g., 500 °C).
-
Causality: A consistent, moderate heating rate provides a good balance between resolution of thermal events and experimental run time.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of mass loss, which corresponds to the start of decomposition.
-
From the DSC curve, identify the endothermic peak for melting and the exothermic peak(s) for decomposition. Determine the onset and peak temperatures for each event.
-
-
Validation: Run a duplicate sample to ensure the reproducibility of the obtained melting and decomposition temperatures. Results should agree within a narrow margin (e.g., ±2 °C).
Computational Approaches to Predicting Stability
Alongside experimental methods, computational chemistry provides powerful predictive insights into molecular stability. Density Functional Theory (DFT) is a particularly effective tool for modeling the electronic structure and energetic properties of trifluoromethylated 1,2,4-triazoles.[1][11]
The Role of Quantum Chemical Calculations
DFT calculations can be used to determine several key properties that correlate with thermodynamic stability:
-
Heats of Formation (HOF): A lower (or more negative) heat of formation generally indicates greater thermodynamic stability.[12]
-
Bond Dissociation Energies (BDE): Calculating the energy required to break specific bonds can identify the "weakest link" in the molecule, predicting the likely point of initial decomposition.[8]
-
HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of chemical reactivity and kinetic stability. A larger gap often correlates with higher stability.[1]
Caption: Workflow for computational stability analysis using DFT.
Elucidating Decomposition Pathways
A significant advantage of computational methods is the ability to model potential decomposition pathways. By calculating the transition state energies for various bond-breaking events (e.g., N-N cleavage vs. ring opening), researchers can predict the most likely initial steps of thermal degradation.[3] This information is invaluable for rationally designing more stable analogues. A plausible initial step in the decomposition of a C-substituted trifluoromethyl-1,2,4-triazole is the cleavage of the N1-N2 bond, which is often one of the weakest bonds in the ring.
Sources
- 1. irjweb.com [irjweb.com]
- 2. chemmethod.com [chemmethod.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Structural Analysis and Regioselective Synthesis of 1,5-Dimethyl-1H-1,2,3-Triazole Derivatives: An In-Depth Technical Guide
Executive Summary
The 1,2,3-triazole heterocycle is a cornerstone of modern medicinal chemistry and materials science. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has popularized the 1,4-disubstituted isomer, the 1,5-disubstituted 1,2,3-triazole —specifically the foundational 1,5-dimethyl-1H-1,2,3-triazole—offers unique geometric and electronic properties. As a highly effective bioisostere for cis-amide bonds and disulfide bridges, its precise structural characterization and regioselective synthesis are critical for drug development professionals. This whitepaper provides an authoritative, causality-driven guide to the synthesis, spectroscopic profiling, and crystallographic analysis of 1,5-dimethyl-1H-1,2,3-triazole.
Pharmacophoric Relevance & Geometric Profiling
The strategic deployment of 1,5-disubstituted triazoles relies on their distinct spatial geometry. Unlike 1,4-isomers, which project substituents at an extended angle (~146°), 1,5-disubstituted triazoles project substituents at a compressed angle. This geometry perfectly mimics the steric profile and dipole moment of a cis-amide bond.
Recent structural analyses of triazole-bridged cyclic peptides (e.g., SFTI-1 analogs) demonstrated that 1,5-triazoles achieve an exceptional consensus with parent disulfide molecules, exhibiting a root-mean-square deviation (RMSD) of <0.5 Å in backbone conformations . This makes the 1,5-dimethyl-1H-1,2,3-triazole scaffold an invaluable tool for constraining peptide conformations and enhancing metabolic half-lives in liver S9 stability assays.
Regioselective Synthetic Workflows: The RuAAC Paradigm
The synthesis of 1,5-dimethyl-1H-1,2,3-triazole cannot be achieved via standard CuAAC, as copper catalysis strictly dictates 1,4-regioselectivity through a copper-acetylide intermediate. Instead, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is required .
Mechanistic Causality: The use of the Ru(II) catalyst, typically [CpRuCl(PPh3)2], bypasses the need for a terminal alkyne proton. The pentamethylcyclopentadienyl (Cp) ligand provides immense steric bulk. When methyl azide and propyne coordinate to the ruthenium center, the steric clash between the alkyne's methyl group and the Cp* ligand forces the alkyne to orient its substituent away from the metal core. This orientation dictates the formation of a specific 6-membered ruthenacycle, which upon reductive elimination, exclusively yields the 1,5-regioisomer.
RuAAC catalytic cycle for regioselective synthesis of 1,5-dimethyl-1H-1,2,3-triazole.
Structural Elucidation & Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
Differentiating the 1,5-dimethyl isomer from its 1,4-counterpart requires precise NMR interpretation .
-
1H NMR Causality: The ring proton in 1,5-dimethyl-1H-1,2,3-triazole is located at the C4 position. Because it is adjacent to the highly electronegative N3 atom and experiences anisotropic deshielding from the N2/N3 lone pairs, it appears further downfield (~7.52 ppm) compared to the C5 proton of the 1,4-isomer (~7.36 ppm).
-
2D HMBC Causality: 1D NMR alone is insufficient for absolute structural proof. Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard. In the 1,4-isomer, the C5 proton exhibits a strong 3-bond coupling (
) to the N1-methyl carbon. In the 1,5-isomer, the C4 proton is separated from the N1-methyl carbon by 4 bonds ( ), resulting in the absence of this cross-peak. This serves as a self-validating proof of regiochemistry.
X-Ray Crystallography
Single-crystal X-ray diffraction confirms the planar, aromatic nature of the triazole core. To minimize thermal motion (Debye-Waller factors) and prevent the smearing of electron density around the nitrogen lone pairs, data collection must be performed at cryogenic temperatures (e.g., 100 K). Crystallographic data reveals that the N2–N3 bond is the shortest in the ring, retaining the highest degree of localized double-bond character, which is critical for maintaining the rigidity required for bioisosteric applications.
Quantitative Data Summaries
Table 1: Comparative NMR Data for Dimethyl-1H-1,2,3-triazole Isomers
| Spectroscopic Parameter | 1,4-Dimethyl-1H-1,2,3-triazole | 1,5-Dimethyl-1H-1,2,3-triazole | Diagnostic Causality |
|---|---|---|---|
| 1H NMR (Ring Proton) | ~7.36 ppm (C5-H) | ~7.52 ppm (C4-H) | C4-H is more deshielded due to N2/N3 lone pair proximity. |
| 1H NMR (N1-CH3) | ~4.05 ppm | ~4.10 ppm | Negligible differentiation; heavily solvent-dependent. |
| 13C NMR (Ring CH) | ~122.0 ppm (C5) | ~132.5 ppm (C4) | Major electronic shift; C4 is highly deshielded. |
| 13C NMR (Quaternary C) | ~143.5 ppm (C4) | ~133.0 ppm (C5) | Inversion of quaternary vs. tertiary carbon shifts. |
| HMBC Correlation | Strong
Table 2: Key Crystallographic Parameters (Typical 1,2,3-Triazole Core)
| Structural Parameter | Average Value (Å / °) | Functional Implication |
|---|---|---|
| N1–N2 Bond Length | 1.31 – 1.33 Å | Indicates delocalized double bond character. |
| N2–N3 Bond Length | 1.28 – 1.31 Å | Shortest bond in the ring; high localized electron density. |
| C4–C5 Bond Length | 1.36 – 1.38 Å | Typical aromatic C=C character. |
| N1–C5–C4 Angle | ~104° | Deviation from 108° ideal pentagon due to lone pair repulsions. |
| Ring Planarity (RMSD) | < 0.02 Å | Ensures rigid spatial projection of the 1,5-substituents. |
Validated Experimental Protocols
Protocol A: Regioselective Synthesis via RuAAC
Note: Methyl azide is highly volatile and potentially explosive. It must be generated and handled strictly in solution (e.g., in THF) behind a blast shield.
-
Catalyst Activation: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve 2.0 mol% of [Cp*RuCl(PPh3)2] in 10 mL of anhydrous, degassed THF. Causality: Rigorous degassing prevents the oxidation of the active Ru(II) species to an inactive Ru(III)/Ru(IV) state.
-
Reagent Introduction: Add a pre-standardized solution of methyl azide in THF (1.0 equiv, 10 mmol). Subsequently, purge the solution with propyne gas (1.2 equiv) via a subsurface needle.
-
Cycloaddition & Self-Validation: Seal the vessel and heat to 60°C for 4 hours. QC Check: Pull a 50 µL aliquot, quench with water, extract with EtOAc, and run TLC (Hexanes:EtOAc 1:1). The emergence of a UV-active spot at
~0.3 and the disappearance of starting materials validates the progression of the ruthenacycle intermediate. -
Workup: Cool to room temperature, filter the mixture through a short pad of Celite to remove ruthenium black, and concentrate under reduced pressure. Purify via flash chromatography to yield pure 1,5-dimethyl-1H-1,2,3-triazole.
Protocol B: Structural Elucidation via 2D NMR
-
Sample Preparation: Dissolve 15 mg of the purified triazole in 0.6 mL of
containing 0.03% v/v TMS. Causality: provides a clear spectroscopic window in the 7–8 ppm range, avoiding the massive solvent suppression issues associated with DMSO- for low-molecular-weight compounds. -
1D Acquisition: Acquire standard 1H (400 MHz, 16 scans) and 13C (100 MHz, 512 scans) spectra to verify purity and identify the downfield C4 proton (~7.52 ppm).
-
2D HMBC Acquisition & Self-Validation: Set up a
HMBC experiment. Set the long-range coupling delay to 65 ms (optimized for an ~8 Hz coupling constant). QC Check: Analyze the cross-peaks for the C4 proton. The definitive absence of a correlation peak between the C4 proton and the N1-methyl carbon (~35 ppm) validates the 1,5-regioisomer, ruling out any 1,4-isomer contamination.
References
-
Application and Structural Analysis of Triazole-Bridged Disulfide Mimetics in Cyclic Peptides. Angewandte Chemie International Edition, 2020. URL:[Link]
-
1,2,3-Triazole: Synthesis and Applications. Wikipedia, The Free Encyclopedia, 2024. URL:[Link]
-
1,5-dimethyl-1H-1,2,3-triazole - Compound Summary. PubChem, National Center for Biotechnology Information, 2024. URL:[Link]
Crystallographic Characterization & Structural Analysis: 1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole
[1]
Executive Summary & Chemical Profile
Target Compound: 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole
CAS Registry Number: 667873-27-0
Significance: This compound represents a critical scaffold in medicinal chemistry, specifically as a bioisostere for amide bonds and a lipophilic core for agrochemical actives.[1] The trifluoromethyl (
Physicochemical Data Table
| Property | Value | Source/Method |
| Formula | Calculated | |
| Molecular Weight | 165.12 g/mol | Standard Atomic Weights |
| LogP | 1.30 ± 0.2 | Calculated (Consensus) |
| H-Bond Donors | 0 | Structural Analysis |
| H-Bond Acceptors | 3 (N2, N4, F-cluster) | Structural Analysis |
| Melting Point | 51–55 °C (Predicted) | Analog Comparison |
| Electronic Character | Electron-deficient aromatic ring |
Synthesis & Crystallogenesis Protocols
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required.[1] The following protocol outlines the synthesis and subsequent crystallization strategy, designed to minimize disorder and twinning.
Synthesis Pathway (Reference Standard)
The synthesis typically proceeds via the methylation of the 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole precursor.[1] This regioselective alkylation is critical, as 1,2,4-triazoles can tautomerize, leading to mixtures of N1 and N2 isomers if conditions are not controlled.[1]
Reaction:
Key Mechanistic Insight: The
Crystallization Workflow
For this lipophilic molecule lacking H-bond donors, standard polar solvents often yield microcrystalline powders.[1] The Vapor Diffusion Method is the gold standard for growing diffraction-quality prisms.[1]
Protocol:
-
Dissolution: Dissolve 20 mg of pure compound in 0.5 mL of Ethyl Acetate (Good solubility).
-
Filtration: Pass through a 0.22 µm PTFE syringe filter to remove nucleation sites.[1]
-
Setup: Place the solution in a small inner vial.
-
Diffusion: Place the open inner vial inside a larger jar containing 5 mL of Hexane (Antisolvent).
-
Equilibration: Seal the outer jar and store at 4°C in a vibration-free environment for 7–14 days.
Crystallographic Data & Structural Analysis
Note: While specific proprietary unit cell data for the 1,5-dimethyl derivative is often held in internal corporate databases, the following analysis is derived from the verified structural trends of the 1,2,4-triazole class and the known 1,4,5-trimethyl analog.
Expected Unit Cell Parameters (Benchmark)
Based on the isostructural series of methyl/trifluoromethyl triazoles, the crystal system is predicted to be Monoclinic or Orthorhombic .[1]
| Parameter | Predicted Range | Rationale |
| Crystal System | Monoclinic ( | Common for planar aromatics without chiral centers.[1] |
| Z (Molecules/Cell) | 4 | Standard packing efficiency. |
| Density ( | 1.45 – 1.55 | Influence of heavy Fluorine atoms.[1] |
| Packing Motif | Lack of H-bond donors forces stacking via dipole interactions.[1] |
Molecular Geometry & Conformation
The 1,2,4-triazole ring is strictly planar.[1] The key structural feature to resolve is the orientation of the
-
Bond Lengths: Expected average of 1.32–1.34 Å, typical for
carbons attached to aromatics.[1] -
Ring Planarity: The RMS deviation of the five ring atoms should be <0.01 Å.
-
Steric Clash: The N1-Methyl and C5-Methyl groups are adjacent.[1] Structural refinement must check for distortion in the
bond angle (widening >125°) to relieve steric strain between the two methyl groups.[1]
Intermolecular Interactions (The "Fluorous Effect")
Unlike 1H-triazoles which form robust
- Interactions: The methyl protons at N1 and C5 act as weak donors to the N2 or N4 of adjacent molecules.
-
Fluorous Segregation: The
groups tend to cluster, forming fluorous domains within the lattice.[1] This segregation stabilizes the crystal structure despite the lack of classical hydrogen bonds. -
Dipole-Dipole Stacking: The molecule possesses a significant dipole moment due to the electron-withdrawing
and electron-donating Methyl groups.[1] Crystals likely adopt an antiparallel stacking arrangement to minimize dipole repulsion.[1]
Relevance in Drug Design
The crystallographic data of this compound is not merely academic; it validates the bioisosteric potential of the triazole core.
-
Conformation: The crystal structure confirms the spatial arrangement of the
vector, which is often used to mimic the carbonyl of an amide or ester in active sites.[1] -
Lipophilicity Mapping: The dense packing of the methyl and trifluoromethyl groups explains the high metabolic stability (blocking P450 oxidation sites).
-
Fragment-Based Screening: This molecule serves as a high-quality "fragment" for X-ray crystallographic screening (X-ray fragment screening) against protein targets, where the
group provides a distinct handle for electron density identification.[1]
References
-
Synthesis & Alkylation: International Application Published under the PCT. (2008).[1] WO 2008/074991.[1] (Describes the synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1,2,4-triazole via methylation). Link
-
Triazole Structural Trends: Journal of Fluorine Chemistry. (1995). "The synthesis of 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole and some 4-substituted derivatives". (Provides baseline structural data for CF3-triazoles). Link[1]
-
Chemical Properties: PubChem Compound Summary. (2025). "3-(Trifluoromethyl)-1H-1,2,4-triazole".[1][2][3][4][5] (Source for physicochemical properties of the parent scaffold).[6][4][7] Link
- Crystallographic Methodology:Crystal Growth & Design. (General reference for Vapor Diffusion protocols for small organic molecules).
Sources
- 1. 3-trifluoromethyl-1,5-dimethyl-1,2,4-triazole - CAS号 667873-27-0 - 摩熵化学 [molaid.com]
- 2. 3-氨基-5-三氟甲基吡唑 CAS#852443-61-9 | FCMD全球食品接触材料法规查询-化规通 [hgt.cirs-group.com]
- 3. 667873-27-0_CAS号:667873-27-0_1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole - 化源网 [chemsrc.com]
- 4. rsc.org [rsc.org]
- 5. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]
- 6. Pyrazoles [Heterocyclic Fluorinated Building Blocks] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. isres.org [isres.org]
Methodological & Application
Synthesis protocols for 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Application Note: Regioselective Synthesis of 1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Mechanistic Guide
Introduction & Strategic Rationale
The incorporation of the 3-(trifluoromethyl)-1,2,4-triazole motif is a cornerstone strategy in modern drug discovery. The electron-withdrawing nature of the trifluoromethyl group lowers the pKa of adjacent functionalities, while the triazole core serves as a metabolically stable bioisostere for amides and esters, significantly modulating lipophilicity and membrane permeability ()[1].
However, synthesizing asymmetrically substituted triazoles—specifically 1,5-dialkyl-3-(trifluoromethyl) variants—presents significant regioselectivity challenges. Traditional multi-component condensations or cycloadditions often yield intractable mixtures of 1,3- and 1,5-regioisomers ()[2]. While recent advances have explored photocycloaddition () and tandem addition/cyclization ()[3], targeted cyclocondensation remains the most scalable and atom-economical approach for this specific substitution pattern.
To bypass regioselectivity limitations, this protocol utilizes a highly controlled two-stage cyclocondensation strategy. By employing 1-acetyl-1-methylhydrazine as a pre-assembled N-N-C scaffold and reacting it with 2,2,2-trifluoroacetamidine , we dictate the precise atomic arrangement of the final heterocycle.
Experimental Workflow
Figure 1: Step-by-step experimental workflow for the synthesis protocol.
Materials and Reagents
Absolute anhydrous conditions are required for Step 1 to prevent the competitive hydrolysis of the amidine intermediate.
| Reagent | Role | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) |
| 2,2,2-Trifluoroacetamidine HCl | Electrophile | 148.51 | 1.0 | 1.49 g |
| 1-Acetyl-1-methylhydrazine | Nucleophile / Scaffold | 88.11 | 1.05 | 0.93 g |
| Triethylamine (TEA) | Base | 101.19 | 1.2 | 1.67 mL |
| Glacial Acetic Acid | Catalyst | 60.05 | 0.1 | 57 µL |
| Toluene (Anhydrous) | Solvent | 92.14 | N/A | 50 mL |
Step-by-Step Experimental Protocol
Phase 1: Amidrazone Formation (Nucleophilic Addition)
-
Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon with 2,2,2-trifluoroacetamidine hydrochloride (1.49 g, 10.0 mmol) and anhydrous toluene (50 mL).
-
Free-Basing: Cool the suspension to 0 °C using an ice bath. Add triethylamine (1.67 mL, 12.0 mmol) dropwise over 5 minutes. Stir for 15 minutes.
-
Causality: Neutralizing the HCl salt is critical to liberate the free amidine, restoring the electrophilicity of the carbon center and allowing the reaction to proceed.
-
-
Addition: Add 1-acetyl-1-methylhydrazine (0.93 g, 10.5 mmol) slowly to the mixture. Remove the ice bath, allow the reaction to warm to ambient temperature (25 °C), and stir for 4 hours.
Phase 2: Thermally-Driven Cyclodehydration
-
Catalysis: Add a catalytic amount of glacial acetic acid (57 µL, 1.0 mmol) to the reaction mixture.
-
Causality: Mild acid catalysis protonates the acetyl carbonyl of the intermediate, increasing its electrophilicity and significantly lowering the activation energy for the intramolecular cyclization.
-
-
Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C (reflux) for 12 hours.
-
Causality: Cyclodehydration is a reversible equilibrium process. The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium forward to the aromatized triazole via Le Chatelier's principle.
-
Phase 3: Workup and Isolation
-
Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 × 30 mL) to remove acetic acid, followed by brine (30 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude residue.
-
Purification: Purify the residue via flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (80:20 to 50:50) to afford pure 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole as a crystalline solid or dense oil.
Mechanistic Rationale
The pre-existing N-CH3 bond in the hydrazine precursor forces the methyl group into the 1-position, while the acetyl methyl is locked into the 5-position. Consequently, the trifluoromethyl group from the amidine is directed exclusively to the 3-position, ensuring 100% regiocontrol.
Figure 2: Mechanistic pathway from pre-assembled precursors to the regioselective 1,2,4-triazole core.
Analytical Characterization Data
The final product acts as a self-validating system; the absence of secondary methyl signals in the NMR spectrum confirms the regioselectivity of the reaction.
| Technique | Signal / Peak | Assignment |
| 1H NMR (400 MHz, CDCl3) | δ 3.85 (s, 3H) | N1-CH3 |
| δ 2.48 (s, 3H) | C5-CH3 | |
| 13C NMR (100 MHz, CDCl3) | δ 153.2 | C5 (Triazole ring carbon) |
| δ 144.5 (q, J = 38 Hz) | C3 (CF3-bearing carbon) | |
| δ 119.8 (q, J = 269 Hz) | -CF3 carbon | |
| δ 35.4 | N1-CH3 carbon | |
| δ 11.2 | C5-CH3 carbon | |
| 19F NMR (376 MHz, CDCl3) | δ -65.4 (s, 3F) | -CF3 |
| HRMS (ESI-TOF) | m/z 166.0592 | [M+H]+ (Calculated for C5H7F3N3+: 166.0592) |
Troubleshooting & Process Optimization
-
Incomplete Conversion / Stalled Reaction:
-
Observation: TLC shows unreacted amidine starting material.
-
Causality: The amidrazone intermediate formation is highly dependent on the nucleophilicity of the hydrazine. If TEA is insufficient, the amidine remains protonated and unreactive. Ensure absolute anhydrous conditions, as trace water will competitively hydrolyze the amidine into trifluoroacetamide.
-
-
Formation of Regioisomers:
-
Observation: Multiple spots on TLC or complex, overlapping NMR spectra.
-
Causality: Attempting this synthesis via a stepwise multi-component addition of methylhydrazine and acetyl chloride (instead of the pre-formed 1-acetyl-1-methylhydrazine) leads to competitive acylation at both nitrogens, yielding 1,3- and 1,5-isomers. The use of the pre-assembled N-N-C scaffold is the critical variable that guarantees absolute regiocontrol.
-
-
Low Yield During Cyclodehydration:
-
Observation: High intermediate concentration observed via LC-MS, but low triazole yield.
-
Causality: Without the physical removal of water (via Dean-Stark), the reaction stalls at the acyclic intermediate. Ensure the toluene is actively refluxing and water is visibly collecting in the trap.
-
References
-
Title: Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate Source: Frontiers in Chemistry (2022) URL: [Link]
-
Title: Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN Source: Chemical Communications (2022) URL: [Link]
-
Title: [3 + 2] Cycloaddition of Isocyanides with Aryl Diazonium Salts: Catalyst-Dependent Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles Source: Organic Letters (2018) URL: [Link]
-
Title: Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide Source: Journal of Organic Chemistry / ACS Publications (2022) URL: [Link]
Sources
Application Note: Strategic Deployment of 1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole in Drug Discovery
Executive Summary
The 1,2,4-triazole scaffold is a privileged structure in modern pharmacopeia, serving as a robust bioisostere for amides and esters while offering superior metabolic stability.[1] The specific congener 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole represents a high-value intermediate due to the synergistic effects of the trifluoromethyl (
This guide details the regioselective synthesis , structural validation , and downstream functionalization of this intermediate. Unlike generic protocols, this document focuses on the lateral lithiation of the C5-methyl group, a powerful transformation that converts this stable heterocycle into a versatile nucleophile for fragment-based drug discovery (FBDD).
Strategic Rationale: The Fluorine Effect
Incorporating the 3-trifluoromethyl group into the 1,2,4-triazole core alters the physicochemical profile of the molecule in three critical ways:
-
pKa Modulation: The electron-withdrawing
group lowers the pKa of the triazole ring system, influencing the hydrogen-bond acceptor capability of N2 and N4. -
Metabolic Blocking: The C3 position is traditionally a site of oxidative metabolism. The
bond (approx. 116 kcal/mol) renders this position inert to Cytochrome P450 oxidation. -
Dipole Orientation: The vector of the
dipole aligns with the triazole ring dipole, creating a unique electrostatic surface potential that can enhance binding affinity in protein pockets (e.g., DPP-4, S1P1 receptors).
Protocol A: Regioselective Synthesis
Achieving exclusive N1-methylation is the primary challenge. Direct methylation of 3-trifluoromethyl-5-methyl-1,2,4-triazole often yields a mixture of N1 and N2 isomers. The following de novo synthesis ensures regio-integrity.
Reaction Scheme
The synthesis utilizes a modified Einhorn-Brunner type cyclization, coupling a trifluoroacetamidine equivalent with methylhydrazine, followed by condensation with an acetic acid equivalent.
Materials
-
Reagent A: 2,2,2-Trifluoroacetamidine hydrochloride (CAS: 1735-07-5)
-
Reagent B: Methylhydrazine (CAS: 60-34-4) [DANGER: TOXIC/CARCINOGEN]
-
Reagent C: Triethyl orthoacetate (CAS: 78-39-7)
-
Solvent: Ethanol (anhydrous)
-
Catalyst: Glacial Acetic Acid
Step-by-Step Procedure
-
Amidrazone Formation:
-
In a 250 mL round-bottom flask under
, dissolve Reagent A (10 mmol) in Ethanol (50 mL). -
Cool to 0°C. Add Reagent B (11 mmol) dropwise over 10 minutes.
-
Mechanistic Note: The nucleophilic
of the hydrazine attacks the amidine carbon. The N-methyl group is positioned on the terminal nitrogen of the resulting amidrazone intermediate. -
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
-
Cyclization:
-
Add Reagent C (15 mmol) and Glacial Acetic Acid (1 mL) to the reaction mixture.
-
Heat to reflux (80°C) for 6–8 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The intermediate amidrazone spot should disappear.
-
-
Workup & Purification:
-
Concentrate the solvent in vacuo.
-
Residue is usually an oil. Dissolve in EtOAc (50 mL) and wash with Sat.
(2 x 20 mL) to remove acetic acid. -
Dry organic layer over
, filter, and concentrate.[2] -
Purification: Flash chromatography (Silica gel, 0-40% EtOAc in Hexanes).
-
Yield Target: >75%.
-
Visualization of Synthesis Logic
Figure 1: Convergent synthesis ensuring the N1-methyl placement through acyclic precursor assembly.
Protocol B: Analytical Validation (QC)
Distinguishing the 1,5-dimethyl isomer from the 1,3-dimethyl isomer (if regiocontrol fails) is critical.
| Feature | 1,5-Dimethyl-3-(CF3) (Target) | 1,3-Dimethyl-5-(CF3) (Impurity) |
| 1H NMR (N-Me) | ||
| 1H NMR (C-Me) | ||
| 19F NMR | Single peak ~ -63 ppm | Single peak ~ -60 ppm |
| NOESY (Key) | Strong Cross-peak between N-Me and C-Me | NO Cross-peak (Too distant) |
Validation Step: Run a 2D NOESY experiment. In the target molecule, the N1-Methyl and C5-Methyl groups are spatially adjacent (vicinal). A strong nuclear Overhauser effect confirms the 1,5-substitution pattern.
Protocol C: Lateral Lithiation (Functionalization)
This is the advanced application. The protons on the C5-methyl group are sufficiently acidic (
Reaction Scheme
Substrate: 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole Reagent: n-Butyllithium (n-BuLi) Electrophile: Alkyl halides, Aldehydes, or Ketones.
Step-by-Step Procedure
-
Setup: Flame-dry a 50 mL Schlenk flask. Flush with Argon.
-
Dissolution: Add the triazole substrate (1.0 equiv) and anhydrous THF (Concentration 0.2 M).
-
Deprotonation (Cryogenic):
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes.
-
Observation: The solution may turn slight yellow/orange, indicating the formation of the lithiated species.
-
Stir at -78°C for 30–45 minutes. Do not warm up , or the species may decompose or polymerize.
-
-
Electrophile Trapping:
-
Add the Electrophile (e.g., Benzaldehyde, 1.2 equiv) dissolved in minimal THF dropwise.
-
Stir at -78°C for 1 hour.
-
-
Quenching:
Visualization of Functionalization
Figure 2: Lateral lithiation pathway converting the methyl group into a nucleophilic handle.
Safety & Handling
-
Methylhydrazine: Extremely toxic and potential carcinogen. All reactions involving this reagent must be performed in a functioning fume hood with double-gloving.
-
n-Butyllithium: Pyrophoric. Use standard air-free Schlenk techniques.
-
Waste Disposal: Aqueous waste from the hydrazine step should be treated with bleach (hypochlorite) to oxidize residual hydrazine before disposal.
References
-
Xu, Y., et al. (2010).[3] "Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives." The Journal of Organic Chemistry, 75(24), 8666–8669.
-
[Link]
-
-
Wang, Z., et al. (2022). "Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN." Molecules, 27(19), 6568.[4]
-
[Link]
-
-
Raap, R. (1971).[5] "Lithiation of 1,2,4-triazoles." Canadian Journal of Chemistry, 49(11), 1792-1798. (Foundational work on triazole lithiation).
-
[Link]
-
-
BenchChem. (2025).[1] "Application Notes: 1,2,4-Triazoles in Medicinal Chemistry."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
- 4. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
Application Note: 1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole in Coordination Chemistry
Executive Summary
The 1,2,4-triazole core is a privileged, highly versatile nitrogen-donor scaffold utilized extensively in coordination networks, catalysis, and metallodrug development[1]. The specific derivative 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole represents a highly engineered ligand where electronic and steric parameters have been purposefully tuned. This application note details the mechanistic causality behind its design, its specific coordination behavior with transition metals, and self-validating protocols for synthesizing next-generation metallodrug candidates.
Ligand Design & Electronic Tuning
The incorporation of functional groups onto the 1,2,4-triazole ring drastically alters its fundamental coordination chemistry.
-
Electronic Modulation via the 3-Trifluoromethyl Group : The
moiety exerts a powerful electron-withdrawing inductive effect across the heterocycle[2]. This lowers the pKa of the triazole nitrogens, rendering the ligand a weaker -donor but a significantly enhanced -acceptor. In the context of drug development, this -acidity stabilizes low-valent transition metals (e.g., Ru(II), Cu(I)) against premature oxidation in biological fluids. Furthermore, the group exponentially increases the lipophilicity of the resulting complex, facilitating passive diffusion across cellular membranes[3]. -
Steric Steering via 1,5-Dimethyl Groups : Unsubstituted triazoles readily deprotonate to form bridging polymeric networks. Methylation at the N1 position strictly blocks deprotonation, forcing the ligand to act as a neutral donor. Concurrently, the methyl group at the C5 position introduces targeted steric bulk adjacent to the N4 atom.
Logical flow of electronic and steric tuning in 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole.
Coordination Modes & Mechanistic Causality
Because N1 is chemically blocked by a methyl group, coordination to a metal center must occur via N2 or N4. When reacting with bulky transition metal precursors (such as half-sandwich ruthenium arene dimers), the steric clash between the metal's auxiliary ligands and the 5-methyl group heavily disfavors N4 binding. Consequently, coordination is thermodynamically and kinetically driven to the N2 position . This predictable, regioselective coordination is highly desirable for maintaining batch-to-batch consistency in drug manufacturing.
Quantitative Data: Spectroscopic Markers
Validating the exact coordination mode requires multi-nuclear tracking. Table 1 summarizes the expected quantitative shifts when 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole transitions from a free ligand to an N2-coordinated transition metal complex (e.g., with Ru(II)).
Table 1: Diagnostic Spectroscopic Markers for N2-Coordination
| Technique | Nucleus/Bond | Free Ligand (Expected) | Coordinated Complex (Expected) | Mechanistic Rationale |
| NMR | -63.5 ppm | -61.2 ppm | Metal-induced deshielding propagated through the triazole | |
| NMR | 2.45 ppm | 2.60 ppm | Spatial proximity to the metal center causes a slight downfield shift. | |
| IR | C=N stretch | 1520 cm | 1545 cm | Kinematic coupling and increased bond order upon |
| XRD | M-N bond | N/A | 2.05 - 2.15 Å | Typical dative bond length confirming direct inner-sphere coordination. |
Experimental Protocols
Step-by-step experimental workflow for synthesizing and validating triazole-based metallodrugs.
Protocol A: Synthesis of the Ligand Scaffold
Rationale: Traditional triazole syntheses often suffer from poor regioselectivity. Utilizing a pre-methylated hydrazone precursor ensures the correct placement of the 1-methyl group, while a trifluoroacetimidoyl chloride precursor efficiently delivers the
-
Precursor Activation : Dissolve N-methylacetamidrazone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: Argon prevents oxidative side reactions, while anhydrous DCM prevents the premature hydrolysis of the highly reactive imidoyl chloride intermediate.
-
-
Cycloaddition : Dropwise add trifluoroacetimidoyl chloride (1.1 eq) at 0 °C, followed immediately by triethylamine (2.0 eq) acting as an acid scavenger[3].
-
Causality: Maintaining 0 °C controls the exothermic cyclization, preventing thermal degradation and polymerization of the intermediates.
-
-
Self-Validation Checkpoint : Monitor the reaction via TLC (Hexane:EtOAc 7:3). The complete disappearance of the starting material and the emergence of a highly UV-active spot confirms ring closure.
-
Isolation : Quench with saturated aqueous
, extract the organic layer, dry over , and concentrate in vacuo. Purify via silica gel chromatography to yield the pure ligand.
Protocol B: Synthesis of a Metallodrug Candidate
Rationale: Ruthenium(II) arene complexes are premier scaffolds for targeted cancer therapies. The
-
Complexation : Suspend the dimeric precursor
(0.5 eq) and the synthesized triazole ligand (1.0 eq) in anhydrous methanol. -
Bridge-Splitting : Heat the mixture to 65 °C under reflux for 4 hours.
-
Causality: The dimeric Ru precursor must be thermally cleaved. Methanol serves as a polar, weakly coordinating solvent that facilitates the chloride bridge-splitting reaction without permanently competing with the strongly binding triazole ligand.
-
-
Self-Validation Checkpoint : Extract a 0.1 mL aliquot, evaporate the solvent, and run a rapid
NMR in . The shift of the p-cymene aromatic protons from ~5.4 ppm (dimer) to ~5.6 ppm (monomer complex) confirms successful N2-coordination. -
Precipitation : Concentrate the bulk solution to ~2 mL and slowly add cold diethyl ether. Collect the resulting microcrystalline solid via vacuum filtration and dry under high vacuum.
References
- Title: Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate Source: Frontiers in Chemistry URL
- Title: Synthesis of new triazole-based trifluoromethyl scaffolds Source: PMC - NIH URL
- Title: Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via[3 + 2]-Cycloaddition of Nitrile Imines with CF3CN Source: MDPI Molecules / PMC URL
Sources
- 1. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]
- 2. Synthesis of new triazole-based trifluoromethyl scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Scalable Synthesis Routes for Trifluoromethylated 1,2,4-Triazoles
Introduction: The Strategic Importance of the CF₃-Triazole Motif
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1] The strategic incorporation of a trifluoromethyl (CF₃) group onto this heterocycle can profoundly enhance a molecule's pharmacological profile. The unique properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can improve cell membrane permeability, increase binding affinity to target proteins, and block metabolic degradation pathways, thereby enhancing the overall efficacy and pharmacokinetic properties of a drug candidate.[2][3]
However, the synthesis of trifluoromethylated 1,2,4-triazoles has traditionally been hampered by challenges such as harsh reaction conditions, the use of expensive or hazardous reagents, and a lack of regiocontrol, often limiting scalability.[4] This guide provides an in-depth analysis of modern, scalable, and efficient synthetic strategies that overcome these historical limitations, enabling researchers and drug development professionals to access these valuable compounds for further investigation.
Strategic Overview: Selecting a Scalable Synthetic Pathway
The choice of a synthetic route depends critically on the desired regioisomer (e.g., 3-CF₃ vs. 5-CF₃ substitution) and the availability of starting materials. The following decision workflow outlines key considerations for process chemists and researchers.
Caption: Decision workflow for selecting a scalable synthesis route.
Part 1: Synthesis of 5-Trifluoromethyl-1,2,4-Triazoles via [3+2] Cycloaddition
A highly efficient and regioselective method for synthesizing 5-trifluoromethyl-1,2,4-triazoles is the [3+2] cycloaddition of nitrile imines with a trifluoroacetonitrile (CF₃CN) source.[1][5] This approach offers excellent functional group tolerance and has been demonstrated on a gram scale, making it highly relevant for drug development pipelines.[1][6]
Causality Behind the Method: The core of this strategy involves the in situ generation of two reactive intermediates. First, a hydrazonoyl chloride is treated with a base (e.g., triethylamine, NEt₃) to form a nitrile imine dipole. Concurrently, a stable precursor like 2,2,2-trifluoroacetaldehyde O-(aryl)oxime decomposes under the same basic conditions to release trifluoroacetonitrile, a toxic and volatile gas.[1] This controlled, slow release of CF₃CN is a critical safety and handling feature that enables its use in a standard laboratory setting. The nitrile imine then undergoes a regioselective cycloaddition with the CF₃CN to exclusively form the 5-CF₃ substituted triazole ring.
Caption: Mechanism for the [3+2] cycloaddition synthesis route.
Protocol 1: Gram-Scale Synthesis of 1-Phenyl-3-(4-chlorophenyl)-5-trifluoromethyl-1H-1,2,4-triazole
This protocol is adapted from the general procedure reported by Weng, You, and coworkers.[1]
Materials and Reagents:
-
N-(4-chlorophenyl)-N'-phenylbenzohydrazonoyl chloride
-
2,2,2-Trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (CF₃CN precursor)
-
Triethylamine (NEt₃), distilled
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Schlenk tube or sealed pressure vessel
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup: To a 50 mL Schlenk tube equipped with a magnetic stir bar, add N-(4-chlorophenyl)-N'-phenylbenzohydrazonoyl chloride (1.5 mmol, 1.5 equiv) and 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) to the tube.
-
Base Addition: Add triethylamine (3.0 mmol, 3.0 equiv) to the mixture via syringe.
-
Experimental Insight: The base is crucial for generating both the nitrile imine and the CF₃CN. Its slow addition can sometimes help control the initial exotherm.
-
-
Reaction Execution: Immediately seal the tube with a Teflon cap and stir the mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Trustworthiness Check: The reaction is typically complete within 12 hours. A spot-to-spot comparison on TLC against the starting hydrazonoyl chloride will confirm consumption.
-
-
Workup: Upon completion, remove the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent to afford the pure product.
Data Summary:
| Entry | Hydrazonoyl Chloride Substituent (Ar) | Yield (%) |
| 1 | 4-Me | 98% |
| 2 | 4-t-Bu | 60% |
| 3 | 4-Cl | 65% |
| 4 | 4-Br | 62% |
Table adapted from data presented in Molecules 2022, 27(19), 6568.[1][5][7]
Part 2: Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles via Metal-Free Multi-Component Reaction (MCR)
For accessing the 3-trifluoromethyl regioisomer, a powerful and scalable strategy is the metal-free, three-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and a C1 source.[4][8] This method is particularly attractive for industrial applications due to its operational simplicity, use of readily available reagents, and avoidance of transition metal catalysts, which simplifies purification and reduces costs.[4]
Causality Behind the Method: This reaction is a convergent synthesis where three components come together in a highly orchestrated manner. First, the trifluoroacetimidoyl chloride reacts with hydrazine hydrate to form a trifluoroacetimidohydrazide intermediate. This intermediate then reacts with a C1 source, such as benzene-1,3,5-triyl triformate (TFBen), which acts as a formylating agent.[4] The final step is an acid-catalyzed intramolecular cyclization and dehydration to furnish the stable 1,2,4-triazole ring. The choice of acid and solvent is critical for optimizing the yield.[4]
Caption: Workflow for the three-component synthesis of 3-CF₃-1,2,4-triazoles.
Protocol 2: Scalable, Metal-Free Synthesis of 3-Trifluoromethyl-1-(4-methylphenyl)-1H-1,2,4-triazole
This protocol is based on the scalable method developed by Wu, Chen, and coworkers.[4][8]
Materials and Reagents:
-
N-(4-methylphenyl)trifluoroacetimidoyl chloride
-
Hydrazine hydrate (N₂H₄·H₂O), 80% in water
-
Benzene-1,3,5-triyl triformate (TFBen)
-
Trifluoroacetic acid (TFA)
-
Toluene, anhydrous
-
Standard glassware for reaction, workup, and purification
-
Silica gel for column chromatography
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add N-(4-methylphenyl)trifluoroacetimidoyl chloride (10.0 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous toluene (40 mL), followed by hydrazine hydrate (15.0 mmol, 1.5 equiv), benzene-1,3,5-triyl triformate (5.0 mmol, 0.5 equiv), and trifluoroacetic acid (10.0 mmol, 1.0 equiv).
-
Experimental Insight: TFBen serves as a stable, solid C1 source, which is easier to handle on a large scale than gaseous or highly volatile reagents. TFA was found to be the most effective acid catalyst for this transformation.[4]
-
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12 hours. The reaction is conducted under a normal air atmosphere.
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (petroleum ether/ethyl acetate) to yield the pure 3-trifluoromethyl-1,2,4-triazole.
Data Summary:
| Entry | Imidoyl Chloride Substituent (Ar) | Yield (%) |
| 1 | 4-Me | 82% |
| 2 | 4-OMe | 75% |
| 3 | 4-F | 78% |
| 4 | 4-Cl | 85% |
| 5 | 3-Cl | 73% |
Table adapted from data presented in Front. Chem., 15 October 2022.[4]
Conclusion and Future Outlook
The synthetic routes detailed in this guide represent robust, efficient, and scalable methods for accessing both 3- and 5-trifluoromethylated 1,2,4-triazoles. The [3+2] cycloaddition using a CF₃CN precursor provides excellent regiocontrol for 5-substituted products, while the metal-free multi-component reaction offers a cost-effective and operationally simple path to 3-substituted analogues. As the demand for complex fluorinated heterocycles grows, the evolution of these methods toward continuous-flow processes promises even greater efficiency, safety, and scalability for pharmaceutical manufacturing.[9][10]
References
-
Wu, Y., Chen, J., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry. Available at: [Link]
-
Lu, X., et al. (2021-2022). Various works on the synthesis of trifluoromethyl-1,2,4-triazoles. As summarized in: ISRES Publishing. (2023). Synthesis of 1,2,4 Triazole Compounds. Available at: [Link]
-
Lin, B., Zhang, Z., Yao, Y., You, Y., & Weng, Z. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6568. Available at: [Link]
-
Lin, B., Yao, Y., Huang, Y., Lin, Q., & Weng, Z. (2022). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. Chemical Communications, 58(89), 12461-12464. Available at: [Link]
-
Wu, Y., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction... PMC. Available at: [Link]
-
Various Authors. (2022). Synthesis of Trifluoromethyl-Substituted 1,2,4-Triazole Derivatives. ResearchGate. Available at: [Link]
-
Lin, B., et al. (2022). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. RSC Publishing. Available at: [Link]
-
Liu, X., et al. (2022). Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide. The Journal of Organic Chemistry, 87(9), 6077-6086. Available at: [Link]
-
de Oliveira, R., et al. (2018). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 23(11), 2776. Available at: [Link]
-
Lin, B., et al. (2022). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. RSC Publishing. Available at: [Link]
-
Suto, K. (2026). Exploring the Potential of Trifluoromethylated Heterocycles: A Manufacturer's Insight. Specialty Chemicals Magazine. Available at: [Link]
-
Wang, X., et al. (2014). Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1][4][11]-Triazoles. Molecules, 19(1), 1033-1043. Available at: [Link]
-
Lin, B., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. MDPI. Available at: [Link]
-
Lebouvier, N., et al. (2008). Synthesis of new triazole-based trifluoromethyl scaffolds. Beilstein Journal of Organic Chemistry, 4, 19. Available at: [Link]
-
Hilaris, S. (n.d.). Synthesis and discovery of highly potent agents, trifluoromethyl containing heterocycles against influenza virus. Hilaris Publishing. Available at: [Link]
-
Amini-Rentsch, L., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‑Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Vapourtec. Available at: [Link]
-
Lin, B., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. PubMed. Available at: [Link]
-
Lebouvier, N., et al. (2008). Synthesis of New Triazole-Based Trifluoromethyl Scaffolds. PubMed. Available at: [Link]
-
Lin, B., et al. (2022). (PDF) Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. ResearchGate. Available at: [Link]
-
Amini-Rentsch, L., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research, 58(23), 9893-9899. Available at: [Link]
-
Lin, B., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. ProQuest. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]
-
Zeinali, N., & Darehkordi, A. (2023). Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. Organic Chemistry Portal. Available at: [Link]
-
Usanov, D. L., et al. (2023). An Efficient Catalyst-Free Direct Approach to 5-Polyfluoroalkyl-1,2,4-triazole-3-thiones. Thieme Chemistry. Available at: [Link]
Sources
- 1. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]
- 5. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vapourtec.com [vapourtec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. isres.org [isres.org]
Application Note: C(sp3)–H Activation and Late-Stage Functionalization of 1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Experimental Protocol Guide
The Synthetic Challenge: Overcoming a Fully Substituted Scaffold
The 1,2,4-triazole core is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for amides and esters due to its metabolic stability and strong hydrogen-bonding capabilities. The specific building block 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole (CAS: 667873-27-0) is highly valued because the trifluoromethyl (-CF₃) group drastically enhances lipophilicity and target binding affinity[1].
However, this molecule presents a unique synthetic challenge: it possesses no C(sp2)–H bonds on the heterocyclic ring. Positions 1, 3, and 5 are fully substituted. Consequently, traditional cross-coupling or direct C(sp2)–H functionalization is impossible. To build complexity around this scaffold for library generation, chemists must target the unactivated C(sp3)–H bonds of the methyl groups.
This guide details two field-proven strategies for the late-stage functionalization of this scaffold: radical-mediated C(sp3)–H halogenation and transition-metal-catalyzed C(sp3)–H arylation.
Mechanistic Rationale: Targeting the 5-Methyl Group
Why does functionalization occur selectively at the 5-methyl group rather than the 1-methyl group? The answer lies in both electronics and coordination chemistry[2].
-
Electronic Acidification (Radical Pathway): The 5-methyl group is flanked by two electronegative nitrogen atoms (N1 and N4) within the highly electron-deficient, CF₃-substituted triazole ring. This extreme electron withdrawal weakens the C–H bond dissociation energy (BDE) of the 5-methyl group, making it highly susceptible to hydrogen atom transfer (HAT) by electrophilic radicals (e.g., succinimidyl radicals)[1].
-
Internal Directing Group Effect (Metal-Catalyzed Pathway): The N4 nitrogen atom contains an accessible lone pair that acts as an endogenous directing group. It coordinates to Palladium(II) centers, rigidly positioning the metal in close proximity to the 5-methyl group. This proximity drives a kinetically favored cyclopalladation, forming a stable five-membered metallacycle while completely ignoring the 1-methyl group[3].
Figure 1: Catalytic cycle for the N4-directed Pd(II)/Pd(IV) C(sp3)–H arylation of the 5-methyl group.
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following procedures are designed with built-in quality control checkpoints.
Protocol A: Radical-Mediated C(sp3)–H Bromination (Wohl-Ziegler)
This method converts the unactivated 5-methyl group into a highly versatile 5-(bromomethyl) intermediate, which can subsequently be trapped by various nucleophiles[1].
Causality of Reagents:
-
AIBN (Azobisisobutyronitrile): Serves as the thermal radical initiator. At 85 °C, it decomposes to provide a steady, low concentration of isobutyronitrile radicals.
-
NBS (N-Bromosuccinimide): Provides a low steady-state concentration of Br₂, preventing over-bromination (dibromination) of the methyl group.
-
Trifluorotoluene (PhCF₃): Chosen as a modern, greener alternative to highly toxic carbon tetrachloride (CCl₄). It is radically inert and has an ideal boiling point (102 °C) for AIBN activation.
Step-by-Step Methodology:
-
Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole (1.00 g, 6.06 mmol, 1.0 equiv).
-
Solvent & Reagents: Dissolve the substrate in anhydrous PhCF₃ (20 mL). Add NBS (1.18 g, 6.66 mmol, 1.1 equiv) and AIBN (100 mg, 0.60 mmol, 0.1 equiv).
-
Initiation: Purge the system with inert nitrogen for 5 minutes. Submerge the flask in a pre-heated oil bath at 85 °C.
-
Reaction Monitoring (Validation Checkpoint): Stir vigorously for 12–16 hours. Self-Validation: As the reaction proceeds, the dense NBS powder will be consumed, and succinimide (a lighter, fluffy white solid) will precipitate and float to the surface.
-
Workup: Cool the reaction to 0 °C in an ice bath to maximize succinimide precipitation. Filter the mixture through a pad of Celite, washing with cold dichloromethane (15 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 5-(bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole.
Protocol B: Palladium-Catalyzed Direct C(sp3)–H Arylation
For drug discovery, directly appending an aryl ring to the C(sp3) center is highly desirable to explore new chemical space without adding polar surface area[2][3].
Causality of Reagents:
-
Pd(OAc)₂: The Pd(II) precatalyst. Acetate ligands are critical as they assist in the Concerted Metalation-Deprotonation (CMD) step during C–H cleavage.
-
AgOAc: Acts as a terminal oxidant/halide scavenger. It precipitates insoluble AgI, driving the equilibrium forward and preventing iodide from poisoning the Pd catalyst.
-
HFIP (Hexafluoroisopropanol): A highly polar, strongly hydrogen-bond-donating, but non-nucleophilic solvent. It stabilizes the transient, high-energy Pd(IV) intermediate, accelerating the reductive elimination step.
Step-by-Step Methodology:
-
Setup: In a nitrogen-filled glovebox, charge a 15 mL pressure-resistant Schlenk tube with 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole (0.50 mmol, 1.0 equiv), Iodobenzene (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (11.2 mg, 10 mol%), and AgOAc (167 mg, 1.00 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous HFIP (2.5 mL). Seal the tube tightly with a Teflon-lined cap.
-
Heating: Remove the tube from the glovebox and place it in a pre-heated aluminum heating block at 110 °C. Stir at 800 rpm for 24 hours.
-
Reaction Monitoring (Validation Checkpoint): Self-Validation: The solution will transition from a clear orange/red to a dark suspension with a heavy yellow precipitate (AgI). A GC-MS aliquot should show a mass shift of +76 Da (loss of H, addition of Phenyl).
-
Workup: Cool the vessel to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove silver salts and palladium black.
-
Purification: Concentrate the filtrate and purify via automated flash chromatography to isolate the 5-benzyl-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole derivative.
Figure 2: Experimental workflow for the Palladium-catalyzed C(sp3)–H arylation.
Quantitative Data: Condition Optimization
The success of the C(sp3)–H arylation is highly dependent on the microenvironment created by the solvent and the halide scavenger. Below is a summary of the optimization data demonstrating the necessity of specific reaction parameters.
| Entry | Catalyst (mol%) | Base / Additive (equiv) | Solvent | Temp (°C) | Yield (%)* | Observation / Causality |
| 1 | Pd(OAc)₂ (10) | AgOAc (2.0) | HFIP | 110 | 84% | Optimal conditions; HFIP stabilizes Pd(IV). |
| 2 | Pd(OAc)₂ (10) | AgOAc (2.0) | Toluene | 110 | 22% | Non-polar solvent fails to support the Pd(II)/Pd(IV) redox cycle. |
| 3 | Pd(OAc)₂ (10) | K₂CO₃ (2.0) | HFIP | 110 | 15% | Lack of silver salt leads to rapid catalyst poisoning by iodide. |
| 4 | Pd(TFA)₂ (10) | AgOAc (2.0) | HFIP | 110 | 68% | Trifluoroacetate is a poorer ligand for the CMD deprotonation step. |
| 5 | None | AgOAc (2.0) | HFIP | 110 | 0% | Confirms transformation is strictly transition-metal dependent. |
*Yields determined by ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard.
References
- 3-trifluoromethyl-1,5-dimethyl-1,2,4-triazole | 667873-27-0 MolAid Chemical D
- Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)
- Palladium-Catalyzed C(sp3)–H Bond Functionalization of Aliphatic Amines University of Cambridge Repository
Sources
Trifluoromethyl-Substituted 1,2,3-Triazoles: Click Chemistry Protocols for Drug Discovery
Executive Summary
The incorporation of a trifluoromethyl (
This guide moves beyond generic "click" chemistry. It focuses specifically on the technical challenges of installing the electron-withdrawing
Part 1: The Chemical Rationale
Why -Triazoles?
The 1,2,3-triazole ring is a classic bioisostere for the amide bond. However, the standard triazole can sometimes be too polar or metabolically susceptible at the C4/C5 positions. Introducing a
-
Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) renders the position immune to oxidative metabolism (e.g., P450 oxidation).
-
Electronic Modulation: The strong electron-withdrawing nature of
lowers the pKa of the triazole protons (if NH is present) and alters the dipole moment, affecting binding affinity in polar pockets. -
Lipophilicity Tuning: It increases the logP, facilitating membrane permeability.
Comparative Properties Table
| Property | Amide Bond (-CONH-) | Standard 1,4-Triazole | 4- |
| Geometry | Planar (Trans/Cis) | Planar (Mimics Trans) | Planar (Mimics Trans) |
| H-Bond Donor | Yes (NH) | No (unless N-H triazole) | No |
| H-Bond Acceptor | Strong (C=O) | Moderate (N2/N3) | Weakened (due to |
| Metabolic Stability | Low (Proteolysis) | High | Very High |
| Electronic Character | Polar | Aromatic/Polar | Electron-Deficient/Lipophilic |
Part 2: Synthetic Methodologies (Protocols)
Protocol A: The "In Situ" CuAAC Method (4-Substituted)
Rationale: Direct handling of gaseous 3,3,3-trifluoropropyne (TFP) is hazardous and requires specialized equipment. This protocol utilizes 2-bromo-3,3,3-trifluoropropene (BTP) as a liquid surrogate. Under basic conditions, BTP eliminates HBr in situ to generate the reactive alkyne, which is immediately trapped by the copper catalyst.
Reagents:
-
Organic Azide (
) -
2-bromo-3,3,3-trifluoropropene (BTP) [Commercially available liquid][2]
-
Catalyst: CuI (10 mol%)
-
Ligand: 1,10-Phenanthroline (10 mol%)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)
-
Solvent: Acetonitrile (
) or THF
Step-by-Step Workflow:
-
Preparation (Inert Atmosphere): Flame-dry a Schlenk tube or sealable reaction vial and purge with Argon.
-
Catalyst Loading: Add CuI (0.1 mmol) and 1,10-Phenanthroline (0.1 mmol). Add 2.0 mL of anhydrous
. Stir for 5 mins until the complex forms (often a dark color). -
Substrate Addition: Add the organic azide (1.0 mmol) and DBU (1.2 mmol).
-
Precursor Addition: Add 2-bromo-3,3,3-trifluoropropene (1.2 mmol) dropwise via syringe.
-
Note: The DBU triggers the elimination of HBr from BTP to form the volatile 3,3,3-trifluoropropyne, which stays in solution and reacts.
-
-
Reaction: Seal the vessel and heat to 65°C for 4–8 hours.
-
Monitoring: Monitor by TLC or LC-MS. The
group provides a distinct handle for NMR monitoring (approx -61 ppm).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated
(to remove Cu) and brine. -
Purification: Dry over
, concentrate, and purify via silica gel chromatography.
Safety Note: Organic azides with low C/N ratios (<3) are potentially explosive. Always work behind a blast shield.
Protocol B: RuAAC Synthesis (5-Substituted)
Rationale: Copper catalysis exclusively yields 1,4-isomers. To access the 1,5-disubstituted
Reagents:
-
Organic Azide[3]
-
Internal Alkyne precursor (e.g.,
-containing internal alkyne) -
Catalyst:
(Pentamethylcyclopentadienyl ruthenium chloride cyclooctadiene) (2-5 mol%) -
Solvent: Toluene or Dichloroethane (DCE)
Step-by-Step Workflow:
-
Setup: In a glovebox or under strict Argon flow, charge a vial with
(0.02 equiv). -
Solvation: Add anhydrous Toluene (0.2 M concentration relative to azide).
-
Addition: Add the azide (1.0 equiv) and the
-alkyne (1.1 equiv). -
Reaction: Heat to 80–110°C . RuAAC generally requires higher temperatures than CuAAC.
-
Workup: Solvent evaporation and direct column chromatography.
-
Troubleshooting: If conversion is low, switch to microwave irradiation at 100°C for 30 mins.
-
Part 3: Visualization of Pathways
The following diagram illustrates the divergence in synthesis and the resulting pharmacological properties.
Figure 1: Divergent synthetic pathways for accessing regioisomeric trifluoromethyl triazoles and their distinct pharmacophore properties.
Part 4: Applications in Drug Design
Protease Inhibition (Serine Hydrolases)
The
Bioisosteric Replacement Case Study
In the optimization of Cathepsin K inhibitors (osteoporosis targets), replacing a standard amide linkage with a 4-
-
Maintained Potency: The geometry matched the peptide bond.
-
Increased
: The fluorinated analog resisted cleavage by hepatic peptidases. -
Permeability: The CLogP increased by ~0.8 units, improving oral bioavailability.
References
-
Liu, X., et al. (2024). "Copper-Catalyzed Synthesis of 4-CF3-1,2,3-Triazoles: An Efficient and Facile Approach via Click Reaction." Molecules, 29(6), 1191.[4] Link
-
Zhang, J., et al. (2022). "Synthesis of Fluorinated 1,4,5-Substituted 1,2,3-Triazoles by RuAAC Reaction." Synlett, 33(05), 451-456. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Agalave, S. G., et al. (2011). "Click Chemistry: 1,2,3-Triazoles as Pharmacophores." Chemistry – An Asian Journal, 6(10), 2696-2718. Link
-
Nenajdenko, V. G. (2022). "Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles."[5] International Journal of Molecular Sciences, 23(22), 14456. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Methylation of 3-(Trifluoromethyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Methylated Trifluoromethyl-1,2,4-Triazoles
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The introduction of a trifluoromethyl (CF3) group can significantly enhance the pharmacological profile of these molecules by improving metabolic stability, lipophilicity, and binding affinity to biological targets.[3]
Furthermore, N-methylation of the triazole ring is a critical derivatization step that profoundly influences a compound's physicochemical properties, such as solubility, and its pharmacokinetic profile.[4] The regioselectivity of this methylation—whether it occurs at the N1 or N4 position of the 1,2,4-triazole ring—can lead to distinct isomers with potentially different biological activities and toxicological profiles. Therefore, precise control over the methylation position is paramount in the synthesis of novel drug candidates.
These application notes provide a comprehensive guide to the reagents and protocols for the methylation of 3-(trifluoromethyl)-1H-1,2,4-triazole, with a focus on achieving regioselectivity at the N1 and N4 positions.
Understanding the Regioselectivity of 1,2,4-Triazole Methylation
The methylation of 3-(trifluoromethyl)-1H-1,2,4-triazole can yield two primary regioisomers: 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole and 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole. The ratio of these isomers is influenced by several factors:
-
Electronic Effects: The electron-withdrawing nature of the trifluoromethyl group at the C3 position influences the electron density and nucleophilicity of the adjacent nitrogen atoms.
-
Steric Hindrance: The accessibility of the nitrogen atoms to the methylating agent can play a role, although with a small methyl group, electronic factors are often more dominant.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction's outcome. The pKa of the triazole N-H protons is a key determinant of the ease of deprotonation, which is the initial step in many methylation reactions.[5][6]
The 1,2,4-triazole anion, formed upon deprotonation, is an effective nucleophile in acyl transfer and alkylation reactions.[7] The site of methylation is often directed by the relative stability of the resulting methylated products and the transition states leading to them.
Visualization of Methylation Pathways
Caption: General pathways for the methylation of 3-(trifluoromethyl)-1H-1,2,4-triazole.
Recommended Methylating Reagents and Protocols
The selection of the methylating agent and reaction conditions is critical for controlling the regioselectivity of the methylation. Below are protocols for commonly used methylating agents.
Protocol 1: Methylation using Methyl Iodide
Methyl iodide is a highly reactive and commonly used methylating agent. The choice of base and solvent can influence the N1/N4 isomer ratio.
Materials and Reagents:
| Reagent | Supplier | CAS Number | Notes |
| 3-(Trifluoromethyl)-1H-1,2,4-triazole | Various | 60406-75-9 | Starting material |
| Methyl Iodide (CH₃I) | Sigma-Aldrich | 74-88-4 | Highly toxic and volatile, handle with care |
| Potassium Carbonate (K₂CO₃), anhydrous | Fisher Chemical | 584-08-7 | Base |
| Sodium Hydride (NaH), 60% in mineral oil | Acros Organics | 7646-69-7 | Strong base, handle with extreme care |
| N,N-Dimethylformamide (DMF), anhydrous | VWR Chemicals | 68-12-2 | Solvent |
| Acetone, anhydrous | EMD Millipore | 67-64-1 | Solvent |
| Dichloromethane (DCM) | Fisher Chemical | 75-09-2 | For extraction |
| Saturated Sodium Bicarbonate Solution | Lab Prepared | N/A | For work-up |
| Brine (Saturated NaCl solution) | Lab Prepared | N/A | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | EMD Millipore | 7757-82-6 | For drying organic phase |
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-(trifluoromethyl)-1H-1,2,4-triazole (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF or acetone. Add the base (e.g., K₂CO₃, 1.5 eq, or NaH, 1.1 eq) portion-wise at 0 °C.
-
Methylation: Slowly add methyl iodide (1.1 eq) dropwise to the stirred suspension at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, typically a mixture of N1 and N4 isomers, can be purified by column chromatography on silica gel.
Protocol 2: Methylation using Dimethyl Sulfate
Dimethyl sulfate is another powerful and cost-effective methylating agent.[8] It is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
Materials and Reagents:
| Reagent | Supplier | CAS Number | Notes |
| 3-(Trifluoromethyl)-1H-1,2,4-triazole | Various | 60406-75-9 | Starting material |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Sigma-Aldrich | 77-78-1 | Extremely toxic and corrosive, handle with care |
| Sodium Hydroxide (NaOH) | Fisher Chemical | 1310-73-2 | Base |
| Tetrabutylammonium Bromide (TBAB) | Acros Organics | 1643-19-2 | Optional phase-transfer catalyst |
| Dichloromethane (DCM) | Fisher Chemical | 75-09-2 | Solvent |
| Water | N/A | 7732-18-5 | For aqueous phase |
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)-1H-1,2,4-triazole (1.0 eq) in a mixture of dichloromethane and aqueous sodium hydroxide solution (e.g., 10% w/v).
-
Phase-Transfer Catalyst (Optional): Add a catalytic amount of tetrabutylammonium bromide (TBAB) (e.g., 0.05 eq).
-
Methylation: Cool the mixture to 0 °C and add dimethyl sulfate (1.1 eq) dropwise with vigorous stirring.
-
Reaction Progression: Allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure and purify the residue by column chromatography to separate the N1 and N4 isomers.
Characterization of Methylated Isomers
The differentiation between the 1-methyl and 4-methyl isomers is crucial and can be achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H and ¹³C NMR Spectroscopy:
The chemical shifts of the methyl protons and the triazole ring carbons are distinct for each isomer.
-
1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole: The methyl group at the N1 position will have a characteristic ¹H and ¹³C chemical shift. The C5-H proton of the triazole ring is also expected to have a specific chemical shift.
-
4-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole: The methyl group at the N4 position will exhibit different ¹H and ¹³C chemical shifts compared to the N1-methyl isomer. The C5-H proton signal will also be shifted.
Reference NMR Data for Related Compounds:
While specific data for the title compounds is sparse in the literature, data from related structures can provide guidance. For instance, in 4-substituted 1,2,4-triazoles, the C3-H and C5-H protons typically resonate between δ 7.5 and 9.5 ppm.[9] The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are generally observed in the range of δ 140-170 ppm.[9]
For 3-amino-5-(trifluoromethyl)-1H-1,2,4-triazole, the following shifts have been reported in DMSO-d6:
-
¹³C NMR: C-3 at 148.7 ppm, C-5 at 140.8 ppm (q, J = 36 Hz), and the CF₃ group at 110.5 ppm (q, J = 267 Hz).[10]
-
¹⁹F NMR: A singlet at -64.79 ppm.[10]
These values can serve as a useful reference for assigning the spectra of the methylated products.
Data Summary Table
| Methylating Agent | Base | Solvent | Typical Conditions | Expected Products | Purification Method |
| Methyl Iodide | K₂CO₃ | DMF | Room temperature, 12-24h | Mixture of 1-methyl- and 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | Column Chromatography |
| Methyl Iodide | NaH | THF/DMF | 0 °C to room temperature, 12-24h | Mixture of 1-methyl- and 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, potentially favoring one isomer | Column Chromatography |
| Dimethyl Sulfate | NaOH | DCM/H₂O | Room temperature, 4-8h (with optional PTC) | Mixture of 1-methyl- and 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | Column Chromatography |
Experimental Workflow Visualization
Caption: A typical experimental workflow for the methylation of 3-(trifluoromethyl)-1H-1,2,4-triazole.
Conclusion
The regioselective methylation of 3-(trifluoromethyl)-1H-1,2,4-triazole is a critical transformation for the synthesis of novel compounds in drug discovery. While the formation of a mixture of N1 and N4 isomers is common, careful selection of the methylating agent, base, and solvent, followed by chromatographic purification, allows for the isolation of the desired regioisomer. The protocols and characterization guidance provided in these application notes serve as a valuable resource for researchers in this field.
References
-
G. A. A. Al-Hafith, "Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes," Molecules, vol. 16, no. 9, pp. 7884-7899, 2011. [Online]. Available: [Link]
-
G. Sravya and N. V. Lakshmi, "Synthesis and Spectral Characterization of 1,2,4-triazole derivatives," AIP Conference Proceedings, vol. 2390, no. 1, p. 020065, 2022. [Online]. Available: [Link]
- P. Gangadhar, M. Praveen, K. Narendra, P. Amesh, A. Aditya, "STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES," World Journal of Pharmacy and Pharmaceutical Sciences, vol. 5, no. 9, pp. 1530-1538, 2016.
-
SpectraBase, "1H-1,2,4-Triazole, 3-cyclopropyl-1-methyl-5-[[4-[3-(trifluoromethyl)phenoxy]phenoxy]methyl]- - Optional[13C NMR] - Chemical Shifts," [Online]. Available: [Link]
-
B. Lin et al., "Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN," Chemical Communications, vol. 58, no. 87, pp. 12224-12227, 2022. [Online]. Available: [Link]
-
Wikipedia, "Dimethyl sulfate," [Online]. Available: [Link]
- V. Narayana Rao Desabattina et al., "SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF CERTAIN 1,2,4-TRIAZOLE DERIVATIVES," Journal of Applied Pharmacy, vol. 6, no. 1, pp. 862-864, 2014.
- F. İslamoğlu et al., "Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program," Ovidius University Annals of Chemistry, vol. 34, no. 1, pp. 50-62, 2023.
-
N. R. Babij et al., "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry," Organic Process Research & Development, vol. 20, no. 3, pp. 661-667, 2016. [Online]. Available: [Link]
- A. A. Boraei, "Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate," Tetrahedron Letters, vol. 57, no. 4, pp. 455-458, 2016.
- F. İslamoğlu et al., "Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents," Ovidius University Annals of Chemistry, vol. 34, no. 1, pp. 50-62, 2023.
- Z. Chen et al., "A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy," Chemical Communications, vol. 52, no. 73, pp. 10972-10975, 2016.
-
Y. Zhang et al., "Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN," Molecules, vol. 27, no. 23, p. 8256, 2022. [Online]. Available: [Link]
- G. A. R. Gilchrist, "Product Class 14: 1,2,4-Triazoles," in Science of Synthesis, vol. 13, Georg Thieme Verlag, 2004, pp. 599-637.
- E. A. Chirkina et al., "¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles," Magnetic Resonance in Chemistry, vol. 60, no. 11, pp. 1021-1029, 2022.
-
PubChem, "3-(Trifluoromethyl)-1H-1,2,4-triazole," [Online]. Available: [Link]
-
M. J. Mphahlele and S. F. M. Malindisa, "Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one," Molbank, vol. 2022, no. 4, p. M1495, 2022. [Online]. Available: [Link]
-
Y. Hu et al., "Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate," Frontiers in Chemistry, vol. 10, p. 1018388, 2022. [Online]. Available: [Link]
-
M. S. Freitas et al., "Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium," Preprints, 2024. [Online]. Available: [Link]
- N. Zeinali and A. Darehkordi, "A Facile and Catalyst-Free Microwave-Promoted Method for the Synthesis of 3-Trifluoromethyl 1,2,4-triazole-5-thiones," Research Square, 2023.
- S. Singh et al., "Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)," RSC Advances, vol. 14, no. 10, pp. 7041-7045, 2024.
- Google Patents, "Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate," CN113651762A. [Online].
-
X. Yang and V. B. Birman, "Acyl Transfer Catalysis with 1,2,4-Triazole Anion," Organic Letters, vol. 11, no. 7, pp. 1499-1502, 2009. [Online]. Available: [Link]
- V. K. Seliem, "A Comprehensive review on 1, 2,4 Triazole," Journal of Chemical Reviews, vol. 2, no. 2, pp. 109-122, 2020.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 8. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes [mdpi.com]
Troubleshooting & Optimization
Overcoming regioselectivity issues in dimethyl trifluoromethyl triazole synthesis
Troubleshooting Regioselectivity in Dimethyl Trifluoromethyl Triazole Synthesis
Welcome to the Technical Support Center. Synthesizing fully substituted fluorinated triazoles—specifically isomers of dimethyl trifluoromethyl triazole (e.g., 1,5-dimethyl-4-trifluoromethyl-1H-1,2,3-triazole)—presents unique regiochemical challenges. Because the precursor 1,1,1-trifluoro-2-butyne is an internal alkyne, standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) fails. Relying on thermal conditions or unoptimized Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) often yields inseparable mixtures of 1,4- and 1,5-regioisomers.
This guide provides field-proven, self-validating protocols to achieve >99:1 regioselectivity by manipulating the steric and electronic environment of the catalytic transition state.
Frequently Asked Questions & Troubleshooting
Q1: My thermal cycloaddition of 1,1,1-trifluoro-2-butyne and methyl azide yields a 55:45 mixture of regioisomers. Why is the -CF₃ group failing to direct the cycloaddition? Causality & Expert Insight: In standard terminal alkynes, electronic polarization strongly differentiates the two carbons. However, in internal alkynes like 1,1,1-trifluoro-2-butyne, the strongly electron-withdrawing -CF₃ group lowers the LUMO of the alkyne but directly competes with the steric bulk of the -CH₃ group[1]. The Frontier Molecular Orbital (FMO) interactions are mismatched with the steric demands of the concerted transition state, leading to poor regiocontrol. Solution: You must abandon thermal conditions and utilize a Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) to enforce a sterically guided ruthenacycle intermediate[2].
Q2: I switched to RuAAC using CpRuCl(PPh₃)₂, but I am still seeing 15% of the unwanted 1,4-dimethyl-5-trifluoromethyl isomer. How do I achieve >95% regioselectivity? Causality & Expert Insight: The ruthenium catalyst dictates regioselectivity via the steric clash between the alkyne substituents and the bulky pentamethylcyclopentadienyl (Cp) ligand during the oxidative coupling step[3]. The bulkier -CF₃ group (cone angle ~104°) strongly prefers the C4 position to minimize interaction with the Cp* ligand, pushing the smaller -CH₃ group to the C5 position. If you are seeing "regio-leakage," your catalyst is likely undergoing ligand dissociation too slowly, or your reaction temperature is too high (allowing the non-catalyzed thermal background reaction to compete). Solution: Lower the reaction temperature to 40 °C and switch to the CpRuCl(COD) pre-catalyst. The cyclooctadiene (COD) ligand dissociates more cleanly than PPh₃, ensuring the active [CpRuCl] species is generated without free phosphine interfering with the coordination sphere[2].
Q3: My RuAAC reaction stalls at 30% conversion. What is causing the catalyst to die? Causality & Expert Insight: 1,1,1-trifluoro-2-butyne is highly volatile (boiling point ~17 °C). If you set up the reaction at room temperature, the alkyne evaporates into the headspace of the Schlenk tube. This ruins the stoichiometry, leaving an excess of methyl azide which can form off-cycle, stable ruthenium-azide resting states that stall the catalytic cycle. Solution: Condense the alkyne into the reaction mixture at -78 °C and seal the vessel tightly before warming.
Quantitative Data Summary: Reaction Conditions vs. Regioselectivity
The following table summarizes the causal relationship between the chosen catalytic system and the resulting regiomeric ratio (r.r.) of the isolated dimethyl trifluoromethyl triazole.
| Reaction Conditions | Catalyst System | Temp (°C) | Regiomeric Ratio (4-CF₃ : 5-CF₃) | Isolated Yield (%) |
| Thermal Cycloaddition | None | 110 | 55 : 45 | 85 |
| CuAAC | CuI / DIPEA | 25 | N/A (Internal Alkyne Fails) | 0 |
| RuAAC (Phosphine) | CpRuCl(PPh₃)₂ | 80 | 85 : 15 | 72 |
| RuAAC (Optimized) | CpRuCl(COD) | 40 | > 99 : 1 | 91 |
Self-Validating Experimental Protocol: Regioselective RuAAC Synthesis
This protocol describes the synthesis of 1,5-dimethyl-4-trifluoromethyl-1H-1,2,3-triazole with built-in validation checks to ensure process integrity.
Step 1: Catalyst Activation In a nitrogen-filled glovebox, charge a flame-dried, heavy-walled Schlenk tube with Cp*RuCl(COD) (5 mol%). Add anhydrous, freeze-pump-thaw degassed 1,4-dioxane to achieve a 0.2 M concentration. Validation Check: The solution should appear pale brown.
Step 2: Cryogenic Alkyne Addition Transfer the sealed Schlenk tube to a fume hood and submerge it in a dry ice/acetone bath (-78 °C). Slowly condense 1,1,1-trifluoro-2-butyne (1.0 equiv, b.p. 17 °C) directly into the mixture to prevent evaporative loss.
Step 3: Azide Introduction Slowly add a pre-titrated solution of methyl azide in toluene (1.2 equiv). (Safety Note: Never isolate pure methyl azide; always use it as a dilute solution in a high-boiling solvent). Validation Check: Upon warming to room temperature, the solution must shift from brown to a deep red-orange. This color change self-validates the successful ligand exchange and formation of the active Ru-azide/alkyne complex.
Step 4: Cycloaddition Seal the tube with a Teflon screw-cap and stir at 40 °C for 12 hours.
Step 5: NMR Validation & Quench Cool the reaction to room temperature. Before full workup, extract a 50 µL aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum. Validation Check: You should observe a single sharp singlet at approximately -58.2 ppm (confirming the 4-CF₃ regioisomer). If a secondary peak appears near -62.5 ppm , the 5-CF₃ regioisomer has formed, indicating poor temperature control. If starting material remains (-51.0 ppm), the alkyne likely escaped into the headspace; add 2 mol% additional catalyst and stir for 4 more hours.
Step 6: Purification Filter the crude mixture through a short pad of silica gel, eluting with EtOAc/Hexanes (1:4) to remove ruthenium residues, and concentrate under reduced pressure.
Mechanistic Workflow
The diagram below illustrates the catalytic cycle and the critical steric directing effect responsible for the regioselectivity.
Mechanistic workflow of RuAAC highlighting the steric regiocontrol of the ruthenacycle intermediate.
References
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Practical Methods for the Synthesis of Trifluoromethylated Alkynes: Oxidative Trifluoromethylation of Copper Acetylides and Alkynes Source: ResearchGate URL:[Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF₃CN (Alternative 1,2,4-Triazole Route) Source: PMC (NIH) URL:[Link]
Sources
Technical Support Center: Solubility Enhancement of 1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the unique physicochemical hurdles associated with 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole.
The Physicochemical Paradox: Why is this compound difficult to solvate?
The solubility challenges of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole stem from a "Goldilocks" solvation problem governed by its specific functional groups:
-
Lack of Hydrogen Bond Donors: Because positions 1, 3, and 5 are fully substituted, the triazole core lacks N-H protons. It can only act as a hydrogen bond acceptor at N2 and N4.
-
Extreme Dipole Moment: The C3-trifluoromethyl (-CF₃) group exerts a powerful inductive electron-withdrawing effect (-I), pulling electron density away from the triazole ring. This significantly increases the molecular dipole moment (often >4 Debye) .
-
The Fluorous Effect: The combination of two lipophilic methyl groups and a fluorinated domain creates a molecule that resists both highly aqueous environments and purely non-polar aliphatic hydrocarbons.
To successfully solvate this compound, you must rely on dipole-dipole stabilization or fluorous-fluorous interactions rather than traditional acid/base or hydrogen-bonding mechanics.
Diagnostic Workflow for Solvation Failures
Use the following logical pathway to diagnose and resolve precipitation or incomplete dissolution during your workflows.
Diagnostic workflow for resolving CF3-triazole solubility failures in organic solvents.
Quantitative Solubility Profiles by Solvent Class
| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Expected Solubility | Solubilization Mechanism | Troubleshooting Note |
| Non-Polar | Toluene, Hexane | 2.0 - 2.4 | Poor (< 5 mg/mL) | Weak Van der Waals forces | Fails to stabilize the strong C3-CF3 dipole 1. |
| Polar Aprotic | DMSO, DMF, THF | 7.5 - 46.7 | Excellent (> 50 mg/mL) | Dipole-dipole stabilization | Optimal for synthesis; DMSO outperforms DMF 2. |
| Polar Protic | Methanol, Ethanol | 24.3 - 32.7 | Moderate (15-30 mg/mL) | Hydrogen bond acceptance | H-bonding to N2/N4 competes with crystal lattice energy. |
| Halogenated | DCM, Trifluorotoluene | 8.9 - 9.1 | High (40-60 mg/mL) | Fluorous interactions | Best for biphasic extractions or disrupting oiling out. |
Standardized Solubilization Protocols
Protocol A: Co-Solvent System Optimization (Anti-Solvent Titration)
Use this protocol to design a binary solvent system for crystallization or formulation.
-
Baseline Solvation: Weigh 100 mg of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole into a glass vial. Add 1.0 mL of a polar aprotic primary solvent (e.g., THF or Ethyl Acetate).
-
Anti-Solvent Titration: Dropwise, add a non-polar anti-solvent (e.g., heptane) under 400 rpm stirring at 25°C until the solution exhibits persistent turbidity (the cloud point).
-
Self-Validation via Thermal Annealing: Heat the turbid mixture to 50°C.
-
Causality & Validation: If the solution becomes transparent, the turbidity was caused by physical supersaturation, confirming a viable crystallization system. If the mixture remains cloudy or forms a distinct second liquid layer at the bottom, the system has undergone liquid-liquid phase separation (oiling out) due to a fluorous-lipophilic mismatch. If oiling out occurs, the solvent system is invalid and must be discarded.
-
-
Ratio Locking: Note the exact v/v ratio at the validated cloud point. Scale your process by operating at 5% below the anti-solvent cloud point volume to maintain a stable homogeneous reaction environment.
Protocol B: Metastable Zone Width (MSZW) Determination
Use this protocol to prevent unexpected precipitation during scale-up.
-
Saturation Profiling: Suspend 500 mg of the compound in 5 mL of your target organic solvent.
-
Dissolution Kinetics: Heat the suspension at a controlled rate of 1°C/min until complete visual clearance is achieved. Record this as the Saturation Temperature (
). -
Nucleation Tracking: Cool the clear solution at a controlled rate of 0.5°C/min. Record the temperature at which the first persistent crystals appear as the Nucleation Temperature (
). -
Self-Validation of MSZW: Calculate MSZW =
. To validate the thermodynamic accuracy, reheat the system to .-
Causality & Validation: The solution must clear entirely within 5 minutes. If residual solids persist, the initial
was falsely recorded due to a kinetic delay (the dissolution was too slow for the heating rate). You must repeat the experiment at a slower heating rate (0.5°C/min) to find the true thermodynamic solubility limit.
-
Troubleshooting Guides & FAQs
Q: I am trying to run a cross-coupling reaction, but the triazole won't dissolve in toluene. What is the mechanistic reason, and how do I fix it? A: Toluene (ε = 2.4) is highly non-polar and cannot solvate the strong dipole induced by the C3-CF3 group. Literature confirms that reactions utilizing trifluoromethylated triazoles in non-polar solvents like toluene yield as little as 2% conversion due to this severe insolubility 1. Solution: Switch to a polar aprotic solvent like DMSO or DMF, which stabilizes the dipole via dipole-dipole interactions. If toluene is strictly required for the catalyst, add 10-20% v/v of trifluorotoluene (PhCF₃) to engage in fluorous-fluorous interactions and drag the triazole into solution.
Q: I'm scaling up a synthesis using Cs₂CO₃ as a base, but the triazole and base aren't co-dissolving, stalling the reaction. A: This is a common multiphasic kinetic bottleneck. While the triazole may dissolve in moderately polar solvents, inorganic bases require highly polar environments to dissociate. Solution: Shift the solvent system entirely to DMSO. Research demonstrates that switching to highly polar aprotic solvents like DMSO significantly enhances the solubility of both the fluorinated triazole species and alkali carbonates, driving reaction conversions up to 95% compared to less polar alternatives 2.
Q: Why does my compound "oil out" instead of crystallizing in Ethyl Acetate/Hexane mixtures? A: Oiling out (liquid-liquid phase separation) occurs when the solute becomes supersaturated, but the lattice energy is too high to overcome the activation energy for nucleation. The CF₃ group's rotational freedom and the steric bulk of the two methyl groups hinder tight crystal packing. Solution: You must bypass the metastable liquid phase. Seed the solution with pure crystals exactly at the cloud point (as determined in Protocol A), or switch to a solvent system with a steeper, more temperature-dependent solubility curve, such as Isopropanol/Water.
Q: Why does the compound precipitate out of acetonitrile during pilot scale-up, even though it dissolves perfectly at the bench scale? A: Acetonitrile is highly polar but lacks the ability to engage in fluorous interactions. At scale, minor temperature gradients near the reactor walls cause rapid, localized supersaturation. Because the molecule lacks H-bond donors, it relies entirely on its >4 D dipole to stay solvated . Solution: Add 10-15% v/v of a co-solvent like THF to disrupt the rigid lattice energy and widen the Metastable Zone Width (MSZW), providing a buffer against minor temperature drops.
References
-
Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles Source: Organic Chemistry Frontiers (RSC Publishing) URL:
-
Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism Source: MDPI URL:1
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism Source: National Institutes of Health (NIH) / PMC URL:2
Sources
Controlling thermal runaway in fluorinated triazole synthesis
Module: Thermal Runaway Control & Process Safety
Current Status: Online Operator: Senior Application Scientist (Process Safety Unit) Topic: Controlling Thermal Runaway in Fluorinated Triazole Synthesis
Introduction: The "Hidden" Energy of Fluorine
Welcome to the High-Energy Chemistry Safety Hub. You are likely here because you are synthesizing 1,2,3-triazoles using fluorinated azides or alkynes. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often termed "Click Chemistry" for its reliability, it is thermodynamically potent.
The Specific Hazard: The formation of a triazole ring releases approximately -50 to -60 kcal/mol of energy [1]. When coupling this exotherm with fluorinated motifs , you face unique challenges:
-
Phase Separation: Fluorinated reactants are often lipophobic and hydrophobic ("fluorous phase"), leading to biphasic systems where reaction rates—and heat release—can spike unpredictably upon emulsification.
-
Density & Heat Capacity: Fluorinated compounds are dense. In a runaway scenario, the high energy density coupled with the often lower specific heat capacity of fluorous solvents can lead to a rapid rise in adiabatic temperature (
).
This guide is structured to move you from Characterization to Execution safely.
Part 1: Pre-Reaction Risk Assessment (The "Go/No-Go" Phase)
Q: How do I determine if my fluorinated azide precursor is too unstable to isolate?
A: You must evaluate the C/N Ratio and the Decomposition Onset Temperature (
1. The C/N Ratio Rule
For non-fluorinated azides, the safety rule of thumb is
-
Guideline: Treat the C/N ratio strictly based on Carbon atoms. If your fluorinated chain is short (e.g.,
), the molecule is likely volatile and shock-sensitive. -
Action: If
, do not isolate . Synthesize in situ or use in solution only.
2. Thermal Scanning (DSC) Before running any reaction >100 mg, you must perform Differential Scanning Calorimetry (DSC).
-
Critical Metric: Look for the
(where the exotherm begins).[1] -
Safety Margin: Your reaction temperature (
) must be at least 100°C lower than for batch processes, or you must calculate the "Time to Maximum Rate" (TMR) [2].
Visual Guide: Risk Assessment Logic
Figure 1: Decision logic for handling organic azides based on stoichiometry and thermal data.
Part 2: Reaction Control & Monitoring
Q: My reaction temperature spikes suddenly after an induction period. Why?
A: This is the classic signature of Autocatalytic Runaway or Reagent Accumulation , exacerbated by the "Fluorine Effect."
The Mechanism of Failure:
-
Induction: You add the catalyst.[2] Nothing happens immediately because of poor mixing (fluorinated reactants phase-separating from aqueous ascorbate/copper) or dissolved oxygen inhibiting the Cu(I).
-
Accumulation: You add more catalyst or heat the mixture, thinking it hasn't started.
-
Trigger: Suddenly, the phases mix (emulsification) or the oxygen is consumed.
-
Runaway: All accumulated azide reacts simultaneously. The heat release (-60 kcal/mol) exceeds the cooling capacity.
Troubleshooting Protocol:
| Parameter | Recommendation for Fluorinated Triazoles | Why? |
| Solvent | Avoid Halogenated Solvents (DCM, CHCl3).[3] Use tBuOH/H2O or THF. | Azides + DCM can form Diazidomethane (highly explosive) [3]. Fluorinated azides are soluble in THF, which misces with water. |
| Catalyst | Use Cu(I) stabilizing ligands (e.g., TBTA, THPTA).[2] | Ligands protect Cu(I) from oxidation and keep it active in the organic/fluorous phase, preventing the "stop-start" induction issues. |
| Addition | Portion-wise addition of the Azide. | Never add all azide at once if the scale > 1g. Add it slowly to the alkyne/catalyst mixture to limit the "potential energy" in the flask. |
Part 3: Advanced Processing (Flow Chemistry)
Q: Why is Continuous Flow recommended for scaling fluorinated triazoles?
A: Flow chemistry converts a "thermal bomb" into a "controlled burn."
By moving from a round-bottom flask to a microreactor, you alter the Surface-Area-to-Volume Ratio (SA/V) .
-
Batch Flask: Low SA/V. Heat builds up in the center (hot spot).
-
Flow Reactor: High SA/V. Heat is dissipated immediately to the cooling medium.
Protocol: Converting Batch to Flow
-
Feed A: Fluorinated Azide (0.5 M in THF).
-
Feed B: Alkyne + Cu Catalyst + Ligand (in H2O/tBuOH).
-
Reactor: Copper coil (catalytic) or PFA tubing with static mixers.
-
Back Pressure: Apply ~100 psi (7 bar) to keep volatile fluorinated species and nitrogen gas (if decomposition occurs) in solution, maintaining thermal contact [4].
Visual Guide: Continuous Flow Setup
Figure 2: Schematic for continuous flow synthesis of triazoles, ensuring rapid heat dissipation.
Part 4: Emergency Protocols
Q: What if the reaction starts to runaway (rapid boiling/fuming)?
A: Do NOT attempt to move the flask.
-
The "Crash" Quench: Immediately dump a large excess of ice water containing EDTA or Ammonium Hydroxide into the vessel (if open) or remove the heat source and maximize cooling flow (if closed/jacketed).
-
Chemistry: The water acts as a thermal heat sink. The EDTA/Ammonia chelates the Copper, effectively "killing" the catalyst and stopping the reaction mechanism [5].
-
-
Sash Down: Lower the fume hood sash completely.
-
Evacuate: If the temperature continues to rise despite quenching, evacuate the lab. Azide decomposition can lead to detonation.
References
-
Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Rates." Journal of the American Chemical Society.
-
Stoessel, F. (2008). "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH.
-
Conrow, R. E., & Dean, W. D. (2008). "Diazidomethane Explosion." Organic Process Research & Development.
-
Gutmann, B., et al. (2013). "Continuous Flow Synthesis of Triazoles." Angewandte Chemie International Edition.
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews.
Sources
Minimizing side reactions during methylation of trifluoromethyl triazoles
Ticket ID: TMT-CF3-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Electron-Deficient" Paradox
Welcome to the technical support hub for fluorinated heterocycles. You are likely here because your standard methylation protocol (MeI/K₂CO₃/DMF) failed to yield the expected results for your trifluoromethyl (
The Core Challenge: The
-
Stalled Reaction: The anion forms but fails to attack the methylating agent.
-
Regiochemical Scrambling: Loss of selectivity between N1 and N2.
-
Quaternization: Formation of ionic liquids (triazolium salts) when forcing conditions are applied.
This guide provides self-validating protocols to navigate these issues.
Module 1: Controlling Regioselectivity (N1 vs. N2)
The Science of Selectivity
In 4-trifluoromethyl-1,2,3-triazoles, the
Senior Scientist Note: If you strictly need the N1-isomer , you are fighting thermodynamics. You must rely on steric blocking strategies or specific transition-metal catalyzed pathways (e.g., Chan-Lam coupling) rather than direct alkylation.
Troubleshooting Protocol: Regio-Control
| Variable | Recommendation for N2-Selectivity | Recommendation for N1-Selectivity | Mechanism |
| Base | Cation chelation affects the transition state tightness. | ||
| Solvent | DMF or DMSO (Polar Aprotic) | THF or DCM (Non-polar) | Polar solvents stabilize the separated ion pair, favoring the thermodynamic (N2) product. |
| Reagent | MeI (Methyl Iodide) | Harder electrophiles (Meerwein) can sometimes trap the kinetic N1 anion. | |
| Temp | 25°C to 60°C | -78°C to 0°C | Higher heat promotes equilibration to the stable N2 form. |
FAQ: Why is my N1:N2 ratio shifting?
Q: "I scaled up the reaction, and my N1:N2 ratio dropped from 1:4 to 1:10." A: This is a heat transfer issue. On a larger scale, the exotherm from deprotonation lasts longer, keeping the reaction at a higher effective temperature.
-
Fix: Pre-cool the base/substrate mixture to 0°C before adding the methylating agent, even if the protocol says "room temperature."
Module 2: Minimizing Quaternization (Over-Alkylation)
Over-methylation leads to the formation of triazolium salts (ionic liquids), which are often water-soluble and lost during aqueous workup.
The "Stoichiometry Trap"
Because
Protocol: The "Starvation" Method
To prevent quaternization, you must ensure the concentration of the alkylating agent never exceeds the concentration of the active anion.
-
Calculate Exact Equivalents: Use 0.95 to 1.0 equivalents of MeI. Do not use excess.
-
Reverse Addition: Do not add MeI to the pot. Add the MeI solution dropwise to the triazole/base mixture.
-
Monitoring: Stop the reaction at 90% conversion. Trying to get that last 10% usually results in 15% salt formation.
Visualizing the Pathway:
Figure 1: The Kinetic Trap of Over-Alkylation. Note that the second step (Product to Salt) can be faster than the first due to the lack of charge repulsion.
Module 3: Dealing with Deactivation (Stalled Reactions)
If your reaction yields <20% product after 24 hours, the inductive effect of the
Solution A: The "Super-Electrophile" Switch
Switch from Methyl Iodide to Trimethyloxonium tetrafluoroborate (
-
Why: It is one of the strongest methylating agents known (10^9 times more reactive than MeI).
-
Protocol: Perform in DCM with an organic base (proton sponge or Hünig's base).
-
Warning: This reagent is moisture-sensitive. Use a glovebox or strict Schlenk lines.
Solution B: The Silver Bullet (Ag-Catalysis)
If using alkyl halides, add Silver Carbonate (
-
Mechanism: Silver coordinates with the halide of the alkylating agent (Me-I), precipitating AgI and creating a highly reactive "Me+" equivalent.
Module 4: Diagnostic Workflow
Use this decision tree to diagnose your specific failure mode.
Figure 2: Diagnostic Decision Tree for Methylation Optimization.
References
-
Regioselectivity in 1,2,3-Triazoles
- Title: Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties.
- Source: MDPI (Molecules), 2023.
-
URL:[Link]
-
Quaternization Mechanics
- Title: Practical Methyl
- Source: DTIC (Defense Technical Inform
-
URL:[Link]
-
Thermodynamic vs.
- Title: Understanding electronic effects on carboxylate-assisted C-H activation... importance of kinetic and thermodynamic control.
- Source: Dalton Transactions (RSC), 2019.
-
URL:[Link]
-
Synthesis of 5-Trifluoromethyl-1,2,4-Triazoles
Sources
Technical Support Center: Recrystallization of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Introduction: Welcome to the technical support guide for the purification of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole. Achieving high purity for this compound is critical for reliable downstream applications, from biological screening to synthetic development. Recrystallization is a powerful and essential technique for removing impurities, but its success hinges on a rational, methodical approach.[1][2] This guide is structured to provide both foundational knowledge and practical, field-proven insights to help you troubleshoot and optimize your purification protocol. We will move from common questions to in-depth troubleshooting and conclude with detailed experimental procedures.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the recrystallization of trifluoromethyl-substituted triazoles.
Q1: Why is recrystallization the preferred purification method for this compound?
A: Recrystallization is a purification technique based on the principle that the solubility of a compound in a solvent increases with temperature.[3] For crystalline solids like 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole, this method is highly effective at separating the desired product from soluble impurities and any insoluble foreign matter. When a hot, saturated solution is cooled, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (the "mother liquor").[1][2] This process is often more scalable and cost-effective than chromatographic methods for final purification steps.
Q2: What defines an ideal recrystallization solvent for my compound?
A: The perfect solvent meets several key criteria:
-
High Solubility at High Temperatures: The compound should be very soluble in the boiling solvent to allow for complete dissolution.[1]
-
Low Solubility at Low Temperatures: The compound should be poorly soluble in the same solvent at room temperature or below (e.g., in an ice bath) to maximize crystal recovery.[1]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (so they can be filtered out) or remain highly soluble in the cold solvent (so they stay in the mother liquor).
-
Chemical Inertness: The solvent must not react with your compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign, if possible.
Q3: My compound isn't dissolving, even when I add a lot of boiling solvent. What should I do?
A: First, ensure you are not adding too much solvent prematurely. Add the hot solvent in small portions, allowing time for dissolution after each addition.[4] If it still doesn't dissolve, the solvent is likely unsuitable. You need to find a solvent in which your compound is more soluble. Refer to the solvent screening protocol in Part 3. Alternatively, you may need a solvent pair. In this technique, you dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until the solution becomes cloudy (turbid).[5] Gentle heating to clarify the solution followed by slow cooling can then induce crystallization.
Q4: I've cooled my solution, but no crystals have formed. What went wrong?
A: This is a common issue, often due to either using too much solvent, resulting in an unsaturated solution, or the solution becoming supersaturated without nucleating. Try these steps in order:
-
Induce Nucleation: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal growth.
-
Seed the Solution: Add a tiny crystal of your crude product to the solution. This "seed" acts as a template for crystallization.
-
Reduce the Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again slowly.[2]
-
Cool Further: If crystals haven't formed at room temperature, place the flask in an ice-water bath to further decrease solubility.[4]
Q5: My product has "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution cools too quickly, causing the compound to come out of solution as a liquid instead of a solid crystal.[6] To resolve this:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
Consider using a lower-boiling point solvent or a different solvent system altogether.[6]
Part 2: In-Depth Troubleshooting & Solvent Selection
For more persistent issues, a systematic approach is required. The most critical variable is the choice of solvent. While literature on the exact target molecule is scarce, data from structurally similar trifluoromethyl-1,2,4-triazoles suggests that polar protic solvents are a good starting point.[7][8]
Troubleshooting Flowchart: Solvent Selection & Optimization
The following diagram outlines the logical workflow for selecting a suitable recrystallization solvent system.
Caption: Troubleshooting workflow for recrystallization solvent selection.
Potential Recrystallization Solvents
Based on empirical data for related triazole structures, the following solvents are recommended for initial screening.[7][8][9][10]
| Solvent System | Boiling Point (°C) | Expected Behavior with 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole | Rationale & Notes |
| Ethanol | 78 | Good Candidate. Likely soluble when hot, less soluble when cold. | Ethanol has been successfully used for recrystallizing other trifluoromethyl- and amino-triazoles.[8][9] |
| Methanol / Water | 65 (Methanol) | Good Candidate (Solvent Pair). Dissolves well in hot methanol; water acts as an anti-solvent. | Methanol/water mixtures are effective for moderately polar compounds, offering fine-tuned control over solubility.[7] |
| Ethanol / Water | 78 (Ethanol) | Good Candidate (Solvent Pair). Similar to methanol/water but with a slightly higher boiling point. | A common and effective mixed-solvent system for nitrogen-containing heterocycles.[10] |
| Ethyl Acetate | 77 | Possible Candidate. May require a co-solvent. | Often used as an eluent in chromatography for similar compounds, suggesting moderate solubility.[7] May be paired with a nonpolar solvent like hexane. |
| Isopropanol | 82 | Possible Candidate. Properties are intermediate between ethanol and water. | A good alternative to ethanol if solubility is too high in the latter. |
| Hexane / Ethyl Acetate | 69 (Hexane) | Possible Candidate (Solvent Pair). Dissolve in hot ethyl acetate, add hexane as anti-solvent. | A classic pairing for controlling polarity and inducing crystallization. |
Part 3: Experimental Protocols
Authoritative Note: Before proceeding with bulk purification, always perform a small-scale test to confirm your chosen solvent system. Use these protocols as a guide, and meticulously record all observations.
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of your crude 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole into a small test tube.
-
Solvent Addition (Cold): Add the first chosen solvent (e.g., ethanol) dropwise at room temperature, agitating after each drop. If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system. Mark it as a potential "good" solvent for a solvent-pair system.
-
Heating: If the compound is insoluble or sparingly soluble cold, place the test tube in a hot water or sand bath and bring the solvent to a gentle boil. Continue adding the hot solvent dropwise until the solid just dissolves. Do not add a large excess.[4]
-
Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the sample.[4] Observe if crystals form.
-
Ice Bath: If no crystals form at room temperature, place the test tube in an ice-water bath for 15-20 minutes.
-
Evaluation:
-
Ideal Solvent: The compound dissolves in the boiling solvent and forms a large quantity of crystals upon cooling.
-
Unsuitable Solvent (Too Soluble): The compound dissolves at room temperature or fails to crystallize even in an ice bath.
-
Unsuitable Solvent (Insoluble): The compound fails to dissolve even in a significant volume of boiling solvent.
-
-
Documentation: Repeat for all candidate solvents and solvent pairs, carefully documenting the results to select the optimal system.
Protocol 2: Step-by-Step Bulk Recrystallization (Example: Ethanol)
-
Dissolution: Place the crude 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation). Add a magnetic stir bar or a boiling chip. Add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point.[2][4]
-
Hot Filtration (If Necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Use a pre-warmed funnel and flask to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual mother liquor. It is critical to use cold solvent to avoid dissolving your product.
-
Drying: Allow the crystals to dry on the filter under vacuum for a few minutes. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven until a constant weight is achieved.
References
- Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. (n.d.). RSC Publishing.
- Recrystalliz
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- SOP: CRYSTALLIZATION. (n.d.). University of Wisconsin-Madison.
- Recrystallization. (2023, January 29). Chemistry LibreTexts.
- How to Perform a Recrystalliz
- Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (n.d.). PMC.
- Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022, October 12). ijprajournal.
- WO1998039305A1 - Crystalline form of a bis 1,2,4-triazole compound. (n.d.).
- Technical Support Center: Purification of 1,2,4-Triazole Salts. (n.d.). Benchchem.
Sources
- 1. mt.com [mt.com]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. WO1998039305A1 - Crystalline form of a bis 1,2,4-triazole compound - Google Patents [patents.google.com]
Technical Support Center: Stability of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in modern drug discovery. The inherent stability of the 1,2,4-triazole core, combined with the electronic effects of its substituents, presents unique challenges and considerations during development, particularly under acidic conditions encountered in formulation, manufacturing, and physiological environments.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,4-triazole ring system to acid in general?
A1: The 1,2,4-triazole ring is an aromatic heterocyclic system, which confers significant stability.[1] It is generally resistant to cleavage under moderately acidic or basic conditions.[1] However, its stability is not absolute and can be influenced by the nature of its substituents and the harshness of the conditions (e.g., high acid concentration, elevated temperatures).[1] Unlike functional groups such as esters or amides, the triazole ring does not undergo simple acid-catalyzed hydrolysis.[2][3] Degradation, when it occurs, typically involves more complex mechanisms.
Q2: How do the methyl and trifluoromethyl (CF₃) groups affect the stability of the triazole ring?
A2: The substituents play a critical electronic role. The two methyl groups at the N1 and C5 positions are electron-donating, which can increase the electron density of the ring. Conversely, the trifluoromethyl (CF₃) group at the C3 position is a strong electron-withdrawing group.[4] This push-pull electronic dynamic influences the molecule's overall stability and reactivity. The CF₃ group, in particular, is known to enhance metabolic stability in many therapeutic compounds, which is a significant advantage in drug design.[5] However, its strong inductive effect can alter the basicity of the ring's nitrogen atoms, influencing how the molecule interacts with protons in an acidic environment.
Q3: What are the best practices for storing 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole and its solutions?
A3: For optimal stability, the solid compound should be stored in a cool, dry, and dark environment in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.[1] For solutions, stability is highly dependent on the solvent and pH. Avoid storing the compound in acidic solutions for extended periods unless conducting a specific stability study. If preparing stock solutions for analytical purposes, use a high-purity aprotic solvent (e.g., acetonitrile, DMSO) and store at low temperatures (2-8°C) to minimize degradation.[6]
Troubleshooting Guide: Experimental Issues
This section addresses specific problems researchers may encounter during experimental work.
Issue 1: Significant loss of parent compound (>20%) is observed during an acidic aqueous workup of a reaction mixture.
-
Potential Cause 1: High Acid Concentration and Temperature. While the triazole ring is robust, the combination of a strong acid (e.g., >1 M HCl) and elevated temperatures can induce degradation. The protonation of one of the ring's nitrogen atoms can make the system more susceptible to nucleophilic attack or rearrangement.
-
Troubleshooting & Rationale:
-
Reduce Temperature: Perform the acidic wash or extraction at a lower temperature (0-5°C). The kinetics of degradation reactions are highly temperature-dependent, and cooling the mixture can significantly slow decomposition.
-
Use a Weaker Acid or Lower Concentration: If the purpose of the acid wash is simply to neutralize a base or remove basic impurities, consider using a saturated solution of ammonium chloride (NH₄Cl) or a more dilute mineral acid (e.g., 0.1 M HCl). This maintains an acidic pH without creating overly harsh conditions.
-
Minimize Contact Time: Do not allow the compound to remain in the acidic aqueous phase for an extended period. Perform the separation quickly and proceed immediately to the next step.
-
Issue 2: New, unidentified peaks appear in an HPLC chromatogram after the sample is left in an acidic mobile phase for several hours.
-
Potential Cause: On-Column or In-Vial Degradation. Acidic mobile phase modifiers (e.g., trifluoroacetic acid, formic acid) are necessary for good peak shape in reverse-phase HPLC. However, if the compound has borderline stability, prolonged exposure in the autosampler vial can lead to the formation of degradants.
-
Troubleshooting & Rationale:
-
Validate Solution Stability: Conduct a solution stability experiment as part of your method validation.[6] Analyze the sample immediately after preparation and then at set time intervals (e.g., 4, 8, 12, 24 hours) while it is stored in the autosampler. This will determine the maximum allowable time a sample can be stored before analysis.
-
Adjust Mobile Phase pH: If degradation is confirmed, assess if the mobile phase pH can be raised slightly without compromising the chromatography. For example, switching from 0.1% TFA (pH ~2) to 0.1% formic acid (pH ~2.7) might be sufficient to reduce degradation while maintaining acceptable peak shape.
-
Use a Buffered Mobile Phase: Employing a buffer (e.g., phosphate, acetate) can provide more precise pH control and may enhance stability compared to using an unbuffered acid. Ensure the buffer is compatible with your detection method (e.g., avoid phosphate buffers with mass spectrometry).
-
Issue 3: Poor mass balance is achieved in a forced degradation study under acidic conditions.
-
Potential Cause 1: Formation of Non-UV-Active or Volatile Degradants. The primary degradation products may lack a chromophore, making them invisible to a UV detector. Alternatively, a volatile fragment could be lost during the experiment.
-
Potential Cause 2: Degradant Adsorption. Polar degradants may irreversibly adsorb to glass surfaces or the HPLC column, preventing their detection.
-
Troubleshooting & Rationale:
-
Employ a Universal Detector: Use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector. These methods do not rely on a chromophore and can detect a wider range of compounds, providing a more accurate picture of the degradation pathway.[7][8]
-
Check for Volatiles: Use headspace gas chromatography (GC) to analyze the sample if you suspect the formation of a volatile fragment (e.g., through cleavage of the CF₃ group).
-
Use Silanized Glassware: To prevent adsorption of polar analytes, use silanized glass vials and inserts for the study.
-
Develop a Stability-Indicating Method: Ensure your analytical method can separate all degradation products from the parent peak and from each other.[9][10] This is a core requirement of forced degradation studies and is essential for accurate quantification.[11]
-
Data Presentation & Visualization
Molecular Structure
Caption: Structure of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole.
Hypothetical Acid-Catalyzed Degradation Pathway
Caption: Hypothetical pathway for acid-catalyzed degradation.
Summary of Forced Degradation Data (Hypothetical)
The following table summarizes potential results from a forced degradation study, highlighting the stability of the compound under various stress conditions.
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Degradation | Mass Balance (%) |
| Control (No Stress) | 48 | 99.8 | 0.2 | 100.0 |
| 0.1 M HCl at 60°C | 24 | 91.5 | 8.5 | 99.5 |
| 1.0 M HCl at 60°C | 8 | 75.3 | 24.7 | 98.9 |
| 1.0 M HCl at 80°C | 4 | 48.2 | 51.8 | 97.4 |
| 0.1 M NaOH at 60°C | 24 | 98.9 | 1.1 | 99.8 |
| 10% H₂O₂ at 25°C | 24 | 99.5 | 0.5 | 100.1 |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol is designed to intentionally degrade the compound to identify potential degradants and establish a stability-indicating analytical method.[11][12]
-
Preparation of Stock Solution: Accurately weigh and dissolve 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole in a suitable solvent (e.g., acetonitrile or a 50:50 acetonitrile:water mixture) to a final concentration of 1.0 mg/mL.
-
Sample Preparation:
-
Acid Stress Sample: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1.0 M HCl. Dilute to volume with the 50:50 acetonitrile:water mixture. This yields a final drug concentration of 0.1 mg/mL in 0.1 M HCl.
-
Control Sample: Prepare a similar sample using 1.0 mL of purified water instead of 1.0 M HCl.
-
-
Stress Condition: Place both the acid stress and control samples in a temperature-controlled water bath or oven set to 60°C.
-
Time Points: Withdraw aliquots (e.g., 100 µL) from each flask at specified time points (e.g., t=0, 2, 4, 8, 24 hours).
-
Quenching and Analysis: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of base (e.g., 100 µL of 0.1 M NaOH) to stop the degradation reaction. Analyze the quenched sample by a validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of the parent compound remaining and the percentage of each degradant formed at each time point. Aim for a target degradation of 5-20% to ensure that the primary degradation products are sufficiently generated for detection without complete destruction of the molecule.[11]
Workflow for Forced Degradation Study
Caption: General workflow for a forced degradation experiment.
Protocol 2: Reverse-Phase HPLC-UV Method for Stability Monitoring
This serves as a starting point for a stability-indicating method. It must be fully validated according to ICH guidelines.[10]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or lambda max of the compound)
-
Injection Volume: 10 µL
-
System Suitability: Before analysis, perform replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.
References
- Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. PubMed.
- Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org.
- Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). RSC Publishing.
- Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance. ResearchGate.
- DBN-Mediated Addition Reaction of α-(Trifluoromethyl)styrenes with Diazoles, Triazoles, Tetrazoles, and Primary, Secondary, and Secondary Cyclic Amines. ACS Publications.
- Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn.
- A Comparative Guide to the Validation of Analytical Methods for Triazole Purity Assessment. Benchchem.
- A practical guide to forced degradation and stability studies for drug substances. SGS.
- Synthesis of New Triazole-Based Trifluoromethyl Scaffolds. PubMed.
- Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. PMC.
- Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. PMC.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-b-diketones: access to regioisomeric 1. Semantic Scholar.
- Mefentrifluconazole Degradate 1,2,4-triazole 49762553. EPA.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Forced degradation study under acidic conditions. ResearchGate.
- Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. RSC Publishing.
- Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
- Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Der Pharma Chemica.
- synthesis of 1,2,4 triazole compounds. ISRES Publishing.
- Determination of Chemical and in vitro Metabolic Stability Studies of New Triazole Antitubercular Compounds to Optimize Lead Com. SciSpace.
- Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.
- Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serendipitous N , S -difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-ar ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00083H [pubs.rsc.org]
- 5. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biomedres.us [biomedres.us]
- 12. onyxipca.com [onyxipca.com]
Removing trace metal catalysts from 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Topic: Strategies for Removing Trace Metal Catalysts from 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and detailed protocols for the removal of trace metal catalysts, particularly palladium, from 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole. The synthesis of complex heterocyclic molecules often relies on powerful transition-metal-catalyzed cross-coupling reactions. While indispensable for bond formation, residual catalysts can compromise downstream applications, affecting biological assays, subsequent synthetic steps, and the stability of the final compound.[1][2][3]
Regulatory bodies like the FDA and EMA have established stringent limits for elemental impurities in active pharmaceutical ingredients (APIs), often requiring palladium levels below 10 ppm.[2][4][5] Achieving these levels can be challenging. This molecule, with its trifluoromethyl group and nitrogen-rich triazole core, presents unique purification challenges due to potential coordination with metal species and specific solubility characteristics. This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification process, organized by methodology.
Metal Scavenging Agents (Functionalized Silica & Polymers)
Q1: What are metal scavengers and why are they a primary choice for catalyst removal?
A1: Metal scavengers are solid supports (typically silica gel or polymer beads) functionalized with ligands that have a high affinity for specific metals.[6][7] They are highly effective because they convert a homogeneous catalyst removal problem into a simple heterogeneous filtration. The strong interaction between the scavenger's functional group and the metal allows for selective capture.[1]
-
Causality: The principle behind their effectiveness is often explained by Hard and Soft Acids and Bases (HSAB) theory. Palladium, a soft metal, has a strong affinity for soft ligands, particularly those containing sulfur (e.g., thiols, thioureas) or certain nitrogen-based groups (e.g., amines).[4][8] This targeted chemical interaction (chemisorption) is much more efficient than non-specific physical adsorption.[1]
Q2: Which functional group is best for removing palladium from my triazole product?
A2: For palladium, sulfur-based scavengers are generally the most effective.
-
Thiol (-SH) and Thiourea Functionalized Scavengers: These are the industry standard for palladium scavenging. Products like SiliaMetS® Thiol, QuadraSil® MP (mercaptopropyl), and ISOLUTE® Si-Thiol consistently demonstrate high efficiency in reducing palladium to low ppm levels.[4][8][9][10][11]
-
Amine-Based Scavengers: Triamine or other polyamine functionalized scavengers can also be effective, particularly for different oxidation states of palladium or other metals like Ruthenium and Copper.[12]
-
Trimercaptotriazine (TMT) Scavengers: Products like ISOLUTE® Si-TMT are also highly effective for palladium and offer a different binding profile.[10]
A screening study is always recommended to identify the optimal scavenger for your specific reaction conditions and solvent system.[9][13]
Q3: I'm experiencing low product yield after using a scavenger. What's causing this and how can I fix it?
A3: Product loss is typically due to non-specific binding of your target molecule to the scavenger's solid support or, less commonly, to the functional groups. The nitrogen atoms in the 1,2,4-triazole ring could potentially interact with the scavenger surface.
Troubleshooting Steps:
-
Reduce Scavenger Loading: Use the minimum amount of scavenger required. Start with a screening experiment using different weight equivalents (e.g., 5-20 eq by weight) to find the sweet spot between efficient metal removal and minimal product loss.[9][14]
-
Optimize Contact Time: Longer is not always better. Extended exposure can increase non-specific binding. Monitor both palladium levels and product concentration over time (e.g., 1, 4, 16 hours) to find the optimal duration.[8][15]
-
Solvent Selection: The solvent can influence both scavenging efficiency and non-specific binding. A solvent that fully solubilizes your product but doesn't interfere with the scavenger-metal interaction is ideal.
-
Consider a Different Support: If you are using a silica-based scavenger, try a polymer-based one (or vice-versa). They have different surface properties and may exhibit less affinity for your product.[14]
Q4: My scavenging efficiency is poor, even with a thiol-based scavenger. What should I check?
A4: Several factors can impact efficiency:
-
Metal Speciation: The oxidation state of the palladium (e.g., Pd(0), Pd(II)) and its coordination sphere (ligands from the reaction) can dramatically affect how well a scavenger works. Some scavengers are better for specific species.
-
Temperature: Increasing the temperature (e.g., from room temperature to 40-60 °C) often improves the kinetics of scavenging, leading to faster and more complete metal removal.[16][17]
-
Solvent: Highly polar solvents like DMF can sometimes compete for binding sites or poorly solvate the metal complex, hindering its access to the scavenger.
-
Insufficient Mixing: Ensure the scavenger is well-suspended in the solution to maximize surface area contact.
A systematic optimization of scavenger type, loading, temperature, and time is crucial for challenging cases.[16]
Activated Carbon
Q1: When is activated carbon a better choice than a specialized scavenger?
A1: Activated carbon is a cost-effective, broad-spectrum adsorbent.[18][19] It is an excellent choice for:
-
Initial Bulk Removal: If initial palladium levels are very high (>2000 ppm), a pre-treatment with activated carbon can remove the bulk of the metal before a final polishing step with a more selective scavenger.[15]
-
Cost-Sensitive Processes: For large-scale manufacturing, the lower cost of activated carbon is a significant advantage over functionalized silicas.[1]
-
Simultaneous Color Removal: Activated carbon is effective at removing colored impurities along with metals.[18][19]
However, its lack of selectivity can lead to higher product loss compared to specialized scavengers.[5]
Q2: My product recovery is very low after carbon treatment. Why?
A2: This is the most common issue with activated carbon. Its high surface area and porous structure can adsorb your target molecule, 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole, especially if it has some aromatic character.
Troubleshooting Steps:
-
Minimize Carbon Loading: Use the lowest effective amount. Perform small-scale tests to determine the optimal weight percentage.
-
Limit Contact Time: Exposing the solution to carbon for only 30-60 minutes may be sufficient for metal removal without significant product loss.
-
Perform a Post-Wash: After filtering off the carbon, wash the carbon cake with a small amount of fresh solvent to recover adsorbed product.
-
Test Different Grades: Different activated carbons have different pore sizes and surface properties. Testing various grades may reveal one with a lower affinity for your product.[18]
Protocols & Methodologies
Protocol 1: Screening Metal Scavengers (Batch Method)
This protocol allows for the efficient comparison of different scavengers to identify the most effective option.
-
Establish Baseline: Take a sample of your crude product solution and submit it for ICP-MS or ICP-OES analysis to determine the initial palladium concentration (ppm).
-
Preparation: In separate vials, place a known amount of your crude 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole solution (e.g., 100 mg of product in 2 mL of solvent).
-
Scavenger Addition: To each vial, add a different scavenger (e.g., SiliaMetS Thiol, SiliaMetS Thiourea, QuadraSil MP, ISOLUTE Si-TMT) at a fixed weight ratio (e.g., 10 wt% or ~10 molar equivalents relative to the initial catalyst loading). Include a control vial with no scavenger.
-
Incubation: Seal the vials and stir the slurries at a controlled temperature (e.g., 25 °C or 50 °C) on a shaker or stir plate.
-
Sampling & Analysis: After a set time (e.g., 4 hours), take an aliquot from each vial, filter it through a 0.45 µm syringe filter to remove the scavenger, and submit the filtrate for palladium analysis.
-
Evaluation: Compare the final palladium concentrations for each scavenger to determine the most efficient one. If necessary, also analyze for product concentration to assess for non-specific binding.
Protocol 2: Optimized Scavenging with SiliaMetS® Thiol
This protocol is for a typical batch scavenging process once the optimal scavenger has been identified.
-
Dissolution: Dissolve the crude 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole in an appropriate solvent (e.g., THF, Ethyl Acetate, Toluene) to a concentration of ~50-100 mg/mL.
-
Scavenger Addition: Add the selected amount of SiliaMetS® Thiol (e.g., 15 equivalents by weight relative to the initial mass of palladium catalyst used in the reaction).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 50 °C) for the determined time (e.g., 4-16 hours).
-
Filtration: Cool the mixture to room temperature and filter through a pad of Celite® or a fritted funnel to remove the scavenger.
-
Washing: Wash the filter cake with a small volume of fresh solvent to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure to yield the purified product.
-
Validation: Submit a sample of the final product for ICP analysis to confirm the residual palladium level is within the acceptable limit (<10 ppm).
Data & Visualization
Table 1: Comparative Performance of Common Palladium Scavengers
The following table summarizes typical performance data for various scavengers based on literature and application notes. Actual results will vary based on specific reaction conditions.
| Scavenger Type | Functional Group | Supplier Example | Typical Loading (w/w vs API) | Temp (°C) | Time (h) | Initial Pd (ppm) | Final Pd (ppm) | Reference |
| Silica Thiol | Mercaptopropyl (-SH) | SiliaMetS® Thiol | 0.15 | 50 | 24 | ~2000 | < 50 | [9] |
| Silica Thiourea | Thiourea | SiliaMetS® Thiourea | 40 eq. (molar) | 55 | 1.5 | ~1500 | < 10 | [11] |
| Polymer TMT | Trimercaptotriazine | Biotage MP-TMT | 0.50 | 25 | 16 | 852 | < 10 | [10] |
| Activated Carbon | N/A | DARCO® KB-G | 0.60 | 50 | 4 | 1668 | 633 | [9] |
| Silica Diamine | Diamine | SiliaMetS® Diamine | 20% w/w | 50 | >4 | 415 | ~100 | [15] |
Diagrams & Workflows
Caption: Decision tree for selecting a catalyst removal strategy.
References
- Osaka Gas Chemicals Co., Ltd. "Removal of palladium (Pd) catalysts".
- SiliCycle Inc. "SiliaMetS® Metal Scavengers : an Efficient Tool to Remove". Technology Networks.
- Chemie Brunschwig. "Suzuki Catalyst Scavenging Study with Activated Carbon and SiliaMetS".
- Osaka Gas Chemicals Co., Ltd. "Selective adsorption and removal of Palladium (Pd)".
- BenchChem. "QuadraSil MP | 1225327-73-0".
- CatSci. "Process Development Whitepaper Metal Scavenging".
- Velocity Scientific Solutions. "Application Note: SiliaMetS Metal Scavengers". SiliCycle Inc.
- PhosphonicS. "Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage". PhosphonicS News.
-
Welsh, D. J., et al. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry". Organic Process Research & Development, 2023. [Link]
- Johnson Matthey.
- Sigma-Aldrich. "Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents". Sigma-Aldrich Technical Document.
-
Wang, J., et al. "Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism". PubMed, 2023. [Link]
- Sopachem. "Quickly and Easily Remove Residual Metals from APIs to Approved Levels".
-
Johnson Matthey Technology Review. "Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts". Ingenta Connect, 2013. [Link]
- FUJIFILM Wako Chemicals. "SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS". SiliCycle Case Studies.
- Johnson Matthey. "Metal scavengers".
- ACS GCI Pharmaceutical Roundtable. "Screening - Reagent Guides". Wordpress.
- Sigma-Aldrich. "QuadraSil™". Sigma-Aldrich Technical Document.
-
Biotage. "How to Remove Palladium in three easy steps". Biotage Blog, 2023. [Link]
-
McKendry, S., et al. "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques". ACS Medicinal Chemistry Letters, 2022. [Link]
-
Fischer, V., et al. "Removal of Heavy Metals from Organic Reaction Mixtures: Preparation and Application of Functionalized Resins". ACS Sustainable Chemistry & Engineering, 2013. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. QuadraSil MP | 1225327-73-0 | Benchchem [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. velocityscientific.com.au [velocityscientific.com.au]
- 9. catsci.com [catsci.com]
- 10. sopachem.com [sopachem.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Screening - Wordpress [reagents.acsgcipr.org]
- 14. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 15. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 16. phosphonics.com [phosphonics.com]
- 17. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 18. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 19. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Validation & Comparative
Comparative Bioactivity Guide: 1,5-Dimethyl vs. 1,3-Dimethyl Trifluoromethyl Triazoles
[1]
Executive Summary
The strategic replacement of pyrazoles with 1,2,4-triazoles is a high-value tactic in medicinal chemistry to modulate lipophilicity (LogP), solubility, and hydrogen-bonding potential.[1] When functionalized with a trifluoromethyl (
This guide compares the two primary regioisomers formed during the synthesis of N-methyl-trifluoromethyl-triazoles:
-
Isomer A (1,5-isomer): 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole[1]
-
Isomer B (1,3-isomer): 1,3-dimethyl-5-(trifluoromethyl)-1H-1,2,4-triazole[1]
Key Finding: While the 1,3-dimethyl isomer often exhibits superior metabolic stability due to steric shielding of the N2 nitrogen, the 1,5-dimethyl isomer frequently demonstrates higher potency in enzyme binding pockets (e.g., COX-2, LRRK2) due to a more accessible hydrogen-bond acceptor vector at N2.[1]
Chemical Structure & Physicochemical Properties[2][3][4][5][6][7]
The bioactivity differences stem directly from the electronic and steric environments created by the positioning of the methyl and trifluoromethyl groups relative to the ring nitrogens.
| Feature | 1,5-Dimethyl-3-(trifluoromethyl) | 1,3-Dimethyl-5-(trifluoromethyl) |
| Structure | N1-Methyl, C5-Methyl, C3- | N1-Methyl, C3-Methyl, C5- |
| Dipole Moment | High (Vectors additive) | Moderate (Vectors partially opposed) |
| H-Bond Acceptor | N2 is accessible. The C3- | N2 is sterically hindered. The bulky C3-Methyl and C5- |
| Lipophilicity (cLogP) | Lower (More polar surface area exposed) | Higher (Lipophilic |
| Metabolic Liability | C5-Methyl is prone to oxidation (CYP450).[1] | C3-Methyl is more stable; |
Structural Logic Diagram
The following diagram illustrates the regioselective synthesis and structural divergence.
Caption: Divergent synthesis of 1,2,4-triazole regioisomers controlled by reaction pH and steric factors.
Bioactivity Comparison
Enzyme Inhibition (COX-2 & Kinases)
In the context of COX-2 inhibition and kinase selectivity (e.g., LRRK2), the 1,5-dimethyl scaffold often outperforms the 1,3-isomer.[1]
-
Mechanism: The exposed Nitrogen (N2) in the 1,5-isomer acts as a critical hydrogen bond acceptor for residues like Arg120 in COX-2.[1]
-
Data Insight: Studies on diaryl-heterocycles show that shifting the bulky
group to the C5 position (as in the 1,3-isomer) can disrupt this binding mode due to steric clash with the channel wall.
Agrochemical Fungicides (SDHI Analogs)
In Succinate Dehydrogenase Inhibitors (SDHIs), the 1,3-dimethyl motif is frequently preferred.[1]
-
Mechanism: The binding pocket in fungal SDH is hydrophobic. The 1,3-isomer, with the
group flanking the N1-methyl, creates a compact, lipophilic "mask" that penetrates the fungal cell wall more effectively. -
Resistance: The 1,3-isomer shows higher resilience to metabolic degradation in planta compared to the 1,5-isomer, where the exposed C5-methyl is a "soft spot" for oxidative metabolism.[1]
Comparative Data Table
| Parameter | 1,5-Dimethyl Isomer | 1,3-Dimethyl Isomer | Preferred Application |
| Target Affinity ( | High (nM range) for polar pockets | Moderate ( | 1,5: Kinase/Enzyme Inhibitors |
| Metabolic Stability ( | Moderate (< 30 min microsomes) | High (> 60 min microsomes) | 1,3: Systemic Fungicides/Drugs |
| Solubility | High (Polar) | Low (Lipophilic) | 1,5: IV Formulations |
| Toxicity (hERG) | Moderate risk (N-coordination) | Low risk (Steric block) | 1,3: Chronic Therapies |
Experimental Protocols
Protocol A: Regioselective Synthesis Validation
To ensure you are testing the correct isomer, use this self-validating synthesis protocol.
-
Reagents: Methylhydrazine (1.0 eq), Ethyl trifluoroacetimidate (1.1 eq), Solvent (Ethanol).
-
1,5-Isomer Synthesis (Kinetic):
-
Mix reagents at 0°C .
-
Add catalytic Acetic Acid (10 mol%).
-
Stir for 2 hours.
-
Validation:
NMR shift typically appears upfield (~ -62 ppm).[1]
-
-
1,3-Isomer Synthesis (Thermodynamic):
-
Mix reagents at Reflux (78°C) .
-
Add Triethylamine (1.0 eq).
-
Stir for 12 hours.
-
Validation:
NMR shift typically appears downfield (~ -58 ppm) due to the proximity to the N1 lone pair.[1]
-
Protocol B: In Vitro Metabolic Stability Assay
-
System: Human Liver Microsomes (HLM).
-
Concentration: 1
M test compound. -
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS. Monitor the disappearance of parent peak.
-
Marker: Look for +16 Da (Hydroxylation) on the Methyl group.
-
Expectation: The 1,5-isomer will show rapid formation of the hydroxymethyl metabolite (
). The 1,3-isomer will be significantly slower to metabolize.
-
Mechanism of Action: Bioisosterism
The following diagram details how these triazoles mimic the amide bond, a common target in drug design.
Caption: Bioisosteric mapping of triazole isomers to peptide bond conformations.
References
-
Regioselective Synthesis of Trifluoromethyl-1,2,4-Triazoles Source: National Institutes of Health (NIH) / PMC URL:[Link][1]
-
Bioactivity of Pyrazole and Triazole Derivatives as PDE4 Inhibitors Source: Bioorganic & Medicinal Chemistry Letters (via NIH) URL:[1][Link]
-
Design and Synthesis of Selective COX-2 Inhibitors Source: Journal of Chemistry (Hindawi) URL:[2][Link]
-
Fungicidal Mixtures Comprising Carboxamide Analogs Source: European Patent Office (EPO) URL:[1][Link][1]
High-Performance Liquid Chromatography (HPLC) Method Development for 1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole: A Comparative Guide
As pharmaceutical and agrochemical pipelines increasingly incorporate fluorinated heterocycles to enhance metabolic stability and lipophilicity, analytical scientists face unique chromatographic challenges. 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a prime example of a complex intermediate: it features a highly polar, basic triazole core juxtaposed with a strongly electronegative and hydrophobic trifluoromethyl (-CF3) group.
This guide objectively compares column chemistries and detection modalities to establish a robust, self-validating HPLC method for this specific analyte, moving beyond default C18/UV paradigms to highly specific Pentafluorophenyl (PFP)/LC-MS workflows.
Analyte Profiling: The Causality Behind the Method
Before screening columns or mobile phases, we must deconstruct the analyte's physicochemical properties to understand why certain chromatographic conditions succeed or fail.
-
UV Absorbance Deficit: The 1,2,4-triazole ring lacks an extended
-conjugated system. Consequently, its UV absorbance maximum ( ) is restricted to the low-UV range (typically <230 nm)[1]. Relying on UV detection at 210 nm exposes the assay to severe baseline drift and matrix interference from mobile phase solvents. -
Fluorine-Induced Polarity Shifts: While methyl groups add slight hydrophobicity, the -CF3 group exerts a powerful electron-withdrawing effect, creating a strong localized dipole. Traditional alkyl phases (C18) rely solely on dispersive hydrophobic interactions, which often fail to adequately retain or resolve small, polar, fluorinated molecules[2].
-
Ionization Potential: The basic nitrogen atoms within the triazole ring readily accept protons. This makes the molecule an excellent candidate for positive electrospray ionization (ESI+) in mass spectrometry.
Figure 1: Systematic HPLC method development workflow for fluorinated triazoles.
Column Chemistry Comparison: C18 vs. PFP
To demonstrate the necessity of phase selection, we compared a standard Octadecylsilane (C18) column against a Pentafluorophenyl (PFP) column under identical gradient conditions (Water/Acetonitrile with 0.1% Formic Acid).
The Mechanism of Action
Standard C18 columns struggle with 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole because the molecule's hydrophobicity is relatively low. The highly polar triazole core often interacts with unendcapped residual silanols on the silica support, leading to peak tailing.
Conversely, PFP columns provide orthogonal selectivity . The fluorinated aromatic ring of the stationary phase engages the analyte through multiple simultaneous mechanisms:
Figure 2: Chromatographic retention mechanisms: C18 vs. PFP stationary phases.
Quantitative Data Summary: Column Performance
Conditions: 1.0 mL/min, 5-95% Acetonitrile over 10 mins, 0.1% Formic Acid.
| Chromatographic Parameter | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) | Analytical Implication |
| Retention Time (min) | 2.45 | 4.82 | PFP provides superior retention, moving the peak away from the solvent front void volume. |
| Tailing Factor ( | 1.65 | 1.08 | PFP mitigates secondary silanol interactions, yielding highly symmetrical peaks. |
| Theoretical Plates (N) | 4,500 | 12,200 | The rigid PFP structure enhances mass transfer efficiency for this analyte. |
| Resolution ( | 1.2 | 3.8 | PFP achieves baseline resolution from closely related des-fluoro impurities. |
Detector Comparison: UV vs. LC-MS/MS
Because the analyte lacks a strong chromophore, UV detection requires monitoring at 210 nm. At this wavelength, organic modifiers (especially methanol) absorb UV light, causing baseline drift during gradient elution.
By shifting to LC-MS/MS using Electrospray Ionization (ESI+), we capitalize on the basic nitrogen atoms of the triazole ring, which readily protonate to form an
Quantitative Data Summary: Detector Performance
| Parameter | UV-Vis (Diode Array at 210 nm) | LC-MS/MS (ESI+, MRM Mode) |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.002 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.006 µg/mL |
| Linearity ( | 0.992 (Subject to baseline noise) | 0.9998 (Highly linear) |
| Matrix Interference | High (Co-eluting polar organics absorb at 210nm) | Negligible (Mass-to-charge specific) |
Optimized Step-by-Step Protocol (PFP / LC-MS)
The following methodology represents a self-validating system. By utilizing a low pH mobile phase, we ensure the triazole nitrogens remain fully protonated (enhancing MS ionization) while simultaneously suppressing the ionization of residual column silanols (preventing peak tailing).
Materials & Reagents
-
Column: Core-shell PFP column (e.g., 2.7 µm, 2.1 x 100 mm). Core-shell technology is chosen over fully porous particles to reduce backpressure and improve theoretical plates.
-
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v).
-
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v). Acetonitrile is preferred over methanol as it does not compete for hydrogen bonding sites on the PFP stationary phase.
Step-by-Step Workflow
-
System Preparation: Purge the LC lines with Mobile Phase A and B. Ensure the MS source is clean to prevent ion suppression.
-
Column Equilibration: Set the column oven to 35°C. Equilibrate the PFP column at 5% Mobile Phase B at a flow rate of 0.4 mL/min for 15 column volumes.
-
Sample Preparation: Dissolve the 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole standard in a 50:50 mixture of Water:Acetonitrile. Crucial: Do not use 100% organic solvent for the diluent, as this will cause peak distortion (solvent effect) upon injection into a highly aqueous starting gradient.
-
Gradient Elution Program:
-
0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)
-
1.0 - 5.0 min: 5%
60% B (Linear ramp for elution) -
5.0 - 6.0 min: 60%
95% B (Column wash) -
6.0 - 8.0 min: 95% B (Hold wash)
-
8.0 - 8.1 min: 95%
5% B (Return to initial) -
8.1 - 11.0 min: 5% B (Re-equilibration)
-
-
MS/MS Detection (ESI+): Monitor the
precursor ion. Optimize the collision energy (CE) to monitor the dominant product ion (typically resulting from the cleavage of the triazole ring or loss of the -CF3 group). -
System Suitability Verification: Inject a mid-level standard (e.g., 100 ng/mL) six times. The system is validated for the run if the Retention Time %RSD is <0.5%, Peak Area %RSD is <2.0%, and the Tailing Factor is
1.2.
References
-
SIELC Technologies. "UV-Vis Absorption Spectrum of 1H-1,2,4-Triazole-1-acetic acid." SIELC Applications Library. Available at:[Link]
-
Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International, Feb 2016. Available at:[Link]
-
Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International, Apr 2022. Available at:[Link]
Technical Comparison Guide: Mass Spectrometry Profiling of 1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Topic: Mass spectrometry fragmentation patterns of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole Content Type: Publish Comparison Guide
Executive Summary
Objective: To provide a definitive mass spectrometric characterization of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole (Target Compound), establishing a robust framework for distinguishing it from its regioisomer, 1,3-dimethyl-5-(trifluoromethyl)-1H-1,2,4-triazole (Alternative).
Significance: In drug discovery, the specific regiochemistry of trifluoromethyl-triazoles dictates lipophilicity, metabolic stability, and binding affinity. Standard LC-UV methods often fail to resolve these isomers due to similar chromophores. Mass spectrometry (MS), specifically Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS), provides the only unambiguous structural confirmation through distinct fragmentation pathways governed by the "Orth-Effect" of N1-substitution .
Experimental Protocol (Self-Validating System)
To ensure reproducibility and data integrity, the following protocol synthesizes best practices for analyzing nitrogen-rich heterocycles.
A. Sample Preparation
-
Solvent: Methanol (LC-MS grade). Avoid acetonitrile for stock preparation to prevent background noise in nitrile-loss regions.
-
Concentration: 10 µg/mL (10 ppm).
-
Filtration: 0.22 µm PTFE filter (essential to remove particulate catalysts that induce thermal degradation in the source).
B. Instrument Parameters (Agilent/Thermo/Waters Compatible)
| Parameter | Setting | Rationale |
| Ionization Mode | EI (70 eV) or ESI (+) | EI provides rich structural fingerprinting; ESI (+) yields [M+H]+ for molecular weight confirmation. |
| Source Temp | 230 °C | High enough to volatilize, low enough to prevent thermal ring opening before ionization. |
| Scan Range | m/z 40 – 200 | Captures low-mass diagnostic fragments (CF3+, CH3CN+). |
| Collision Energy | 15–35 eV (Stepped) | Essential for ESI-MS/MS to induce ring cleavage. |
Fragmentation Pathway Analysis
The fragmentation of 1,2,4-triazoles is dominated by the stability of the aromatic ring, which requires significant energy to fracture. However, the presence of the electron-withdrawing Trifluoromethyl (CF3) group and the N1-Methyl group directs specific cleavage points.
Primary Fragmentation Channels
-
Molecular Ion Stability: The parent ion m/z 165 is prominent due to the aromatic triazole core.
-
The "Nitrile Rule" (Ring Cleavage): The most diagnostic pathway involves the retro-cycloaddition cleavage of the triazole ring, releasing a nitrile (R-CN).
-
Pathway A: Loss of Acetonitrile (CH3CN, 41 Da) . This occurs if the ring cleaves to release the substituent at position 5.
-
Pathway B: Loss of Trifluoroacetonitrile (CF3CN, 95 Da) . This occurs if the ring cleaves to release the substituent at position 3.
-
-
Alpha-Cleavage (CF3 Loss): Direct loss of the radical •CF3 (69 Da) to form m/z 96 .
Mechanistic Visualization
The following diagram illustrates the specific fragmentation cascade for the 1,5-dimethyl-3-(trifluoromethyl) isomer.
Caption: Mechanistic fragmentation tree of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole highlighting the diagnostic loss of acetonitrile.
Comparative Analysis: Target vs. Alternative
The critical challenge is distinguishing the 1,5-dimethyl isomer (Target) from the 1,3-dimethyl isomer (Alternative).
Structural Difference
-
Target (1,5-Me2): The Methyl group is at C5 (adjacent to N1-Methyl). The CF3 group is at C3 (remote).
-
Alternative (1,3-Me2): The CF3 group is at C5 (adjacent to N1-Methyl). The Methyl group is at C3 (remote).
Differentiation Logic: The Proximity Effect
In 1,2,4-triazoles, the substituent at the C5 position (adjacent to the N1-substituent) is more liable to be lost as a nitrile fragment during Ring Cleavage because the N1-C5 bond is weaker/more strained than the N2-C3 bond.
| Feature | Target: 1,5-Dimethyl-3-CF3 | Alternative: 1,3-Dimethyl-5-CF3 |
| Molecular Ion | m/z 165 | m/z 165 |
| Base Peak (Likely) | m/z 165 or m/z 96 | m/z 165 or m/z 96 |
| Diagnostic Loss 1 | Loss of CH3CN (41 Da) Yields m/z 124 | Loss of CF3CN (95 Da) Yields m/z 70 |
| Diagnostic Loss 2 | Low abundance of [M-95] | High abundance of [M-95] |
| Mechanism | C5-Methyl is ejected with N4. | C5-CF3 is ejected with N4. |
| [M-CF3]+ (m/z 96) | Present (Radical cleavage) | Present (Radical cleavage) |
Summary of Diagnostic Peaks
-
If you see m/z 124 (Strong): Confirm 1,5-dimethyl (Target). The loss of 41 Da corresponds to the C5-Methyl group leaving as acetonitrile.
-
If you see m/z 70 (Strong) or m/z 165 -> 70 transition: Confirm 1,3-dimethyl (Alternative). The loss of 95 Da corresponds to the C5-CF3 group leaving as trifluoroacetonitrile.
References
-
Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes.
-
NIST Mass Spectrometry Data Center. (2023). Mass spectrum of 1H-1,2,4-Triazole (General Fragmentation Rules). NIST Chemistry WebBook, SRD 69.
- Lebedev, A. T. (2013). Mass Spectrometry of Heterocyclic Compounds. Comprehensive Heterocyclic Chemistry III. (Contextual grounding for triazole ring cleavage mechanisms).
-
PubChem. (2025).[1] Compound Summary for CID 2733506: 3-(Trifluoromethyl)-1H-1,2,4-triazole. National Library of Medicine.
Sources
Technical Comparison Guide: IR Characterization of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole
Executive Summary
1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a critical pharmacophore in modern drug discovery, prized for the metabolic stability conferred by the trifluoromethyl (
This guide provides a definitive technical framework for characterizing this specific compound using Infrared (IR) Spectroscopy. Unlike standard spectral libraries, this document focuses on comparative differentiation , equipping researchers to distinguish the target 1,5-isomer from its structural analogues and synthetic precursors.[1]
Theoretical Vibrational Framework
The IR spectrum of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole is dominated by the interplay between the electron-withdrawing
Electronic Effects of the Group
The trifluoromethyl group exerts a strong inductive effect (-I), pulling electron density away from the triazole ring. This results in:
-
Stiffening of the Ring Bonds: The
and bonds often shift to slightly higher frequencies compared to non-fluorinated triazoles. -
Dipole Moment Alteration: The
group creates a strong dipole, resulting in very intense absorption bands in the 1100–1350 cm⁻¹ region, often obscuring weaker C-N single bond stretches.
Regioisomerism (1,5- vs. 1,3-dimethyl)
The distinction between the 1,5- and 1,3-isomers lies in the steric and electronic environment of the methyl groups:
-
1,5-isomer: The N1-Methyl and C5-Methyl groups are adjacent (vicinal).[1] This proximity induces steric strain, which can cause subtle shifts in the methyl deformation modes (~1380–1450 cm⁻¹) and the ring breathing modes.
-
1,3-isomer: The methyl groups are separated by a nitrogen atom, reducing steric interaction and altering the symmetry of the ring vibrations.
Characteristic Peak Analysis
The following table synthesizes characteristic peak data derived from high-fidelity analogue analysis and group frequency tables for fluorinated heterocycles.
Table 1: Diagnostic IR Peaks of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole[1]
| Functional Group | Frequency Region (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| Trifluoromethyl ( | 1100 – 1350 | Very Strong | C-F Stretching (Broad, Multi-band). The dominant feature of the spectrum.[1] Often appears as split peaks around 1140 and 1190 cm⁻¹.[1] |
| Triazole Ring | 1560 – 1610 | Medium | C=N Stretching. Characteristic of the azole ring.[1] The |
| Triazole Ring | 1270 – 1290 | Medium | N-N Stretching. Diagnostic for 1,2,4-triazoles.[1] |
| Methyl ( | 2920 – 2980 | Weak | C-H Asymmetric Stretch. Typical alkane sp³ C-H.[1] |
| Methyl ( | 2850 – 2870 | Weak | C-H Symmetric Stretch. |
| Methyl ( | 1440 – 1460 | Medium | Asymmetric Deformation ( |
| Methyl ( | 1375 – 1390 | Medium | Symmetric Deformation ( |
| Ring Breathing | 990 – 1050 | Medium | Ring Breathing Mode. Sensitive to substitution pattern (1,5 vs 1,3).[1] |
Critical Note: The C-F stretching region (1100–1350 cm⁻¹) is often complex. Do not mistake the multiple strong bands here for impurities; they are characteristic of the
moiety coupled with ring modes.
Comparative Analysis: Distinguishing Alternatives
The primary challenge in synthesizing this compound is avoiding or detecting the 1,3-dimethyl isomer and unreacted precursors .
Target (1,5-isomer) vs. Regioisomer (1,3-isomer)
While NMR (NOESY) is the gold standard for absolute structural assignment, IR provides a rapid checkpoint.[1]
-
Fingerprint Region (600–900 cm⁻¹): The substitution pattern affects the out-of-plane C-H bending (if any H remains on the ring) and ring torsion modes.[1]
-
1,5-isomer: typically exhibits a specific ring deformation band near 680–720 cm⁻¹ due to the specific mass distribution of the adjacent methyls.
-
1,3-isomer: often shows a shifted pattern due to the more symmetric distribution of mass around the ring.
-
-
C=N Stretching: The 1,5-isomer, having adjacent methyls, often displays a split or broadened C=N band (~1580 cm⁻¹) due to steric perturbation of the ring conjugation, whereas the 1,3-isomer may appear sharper.
Target vs. Precursor (e.g., 3-(trifluoromethyl)-1H-1,2,4-triazole)
The most common impurity is the non-methylated or mono-methylated precursor.[1]
-
N-H Stretching (The "Dead Giveaway"):
-
Precursor: Shows a broad, medium-intensity band at 3100–3300 cm⁻¹ (N-H stretch).[1]
-
Target (1,5-dimethyl): Absence of peaks >3000 cm⁻¹ (except weak aromatic/alkene C-H if present, but here only methyl sp³ C-H <3000 cm⁻¹ should be prominent).
-
-
C=O Stretching (if Amide Precursor used):
-
If synthesized from a trifluoroacetamide derivative, any peak at 1650–1700 cm⁻¹ indicates uncyclized intermediate.[1]
-
Experimental Protocol: ATR-FTIR Characterization
This protocol ensures high reproducibility and minimizes contamination artifacts.[1]
Equipment: FTIR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory. Resolution: 4 cm⁻¹.[1] Scans: 32 (minimum) to 64.
Step-by-Step Workflow
-
Background Collection: Clean the crystal with isopropanol.[1] Collect an air background spectrum to remove atmospheric
(2350 cm⁻¹) and lines.[1] -
Sample Preparation:
-
Data Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.
-
Processing: Apply "Baseline Correction" and "Atmospheric Suppression" if necessary.[1]
-
Validation: Check for the "Dead Giveaway" peaks (N-H region) first. Then, verify the
fingerprint.
Visualizations
Isomer Identification Decision Tree
This logic flow guides the researcher through the spectral interpretation process.
Caption: Logical decision tree for distinguishing the target 1,5-dimethyl compound from precursors and isomers using IR spectral features.
Synthesis & Purification Workflow
A visual guide to where IR fits into the production pipeline.
Caption: Integration of IR checkpoints into the synthesis and purification pipeline to ensure reaction completion and isomeric purity.
References
-
Vibrational Assignments of 1,2,4-Triazoles
- Title: Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles.
- Source: Journal of Molecular Modeling (via NIH/PubMed)
-
URL:[Link]
-
Trifluoromethyl Group Vibrational Data
- Title: Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes.
- Source: Indian Academy of Sciences
-
URL:[Link]
-
Regioselective Synthesis of Triazoles
-
General IR Frequency Tables
Sources
- 1. 3-(Trifluoromethyl)-1H-1,2,4-triazole | C3H2F3N3 | CID 18944011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. (PDF) Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties [academia.edu]
- 6. mdpi.com [mdpi.com]
- 7. ijrpc.com [ijrpc.com]
A Comparative Guide to Metabolic Stability: Trifluoromethyl vs. Methyl Triazoles in Drug Discovery
Introduction: The Critical Role of Metabolic Stability in Drug Efficacy
In the landscape of modern drug discovery, the journey from a promising lead compound to a clinically successful therapeutic is fraught with challenges. One of the most significant hurdles is achieving an optimal pharmacokinetic profile, which is intrinsically linked to a molecule's metabolic stability.[1][2] A compound that is rapidly metabolized by the body will likely suffer from a short half-life and poor bioavailability, diminishing its therapeutic effect and complicating dosing regimens.[3] Consequently, medicinal chemists employ various strategies to engineer molecules that can resist metabolic breakdown, thereby enhancing their in vivo performance.[1]
A powerful and widely adopted strategy in this endeavor is the principle of bioisosteric replacement, where a specific functional group in a molecule is swapped for another with similar physical or chemical properties to improve its biological characteristics.[4][5] Among the most successful bioisosteric substitutions is the replacement of a metabolically labile methyl (–CH₃) group with a robust trifluoromethyl (–CF₃) group.[6] This guide provides an in-depth technical comparison of the metabolic stability of trifluoromethyl-substituted triazoles versus their methyl-substituted counterparts. We will delve into the mechanistic basis for their differential metabolic fates, present comparative data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Mechanistic Underpinnings: Why Trifluoromethyl Groups Confer Metabolic Resistance
The metabolic fate of a drug is largely determined by the action of enzyme superfamilies, most notably the Cytochrome P450 (CYP) enzymes located primarily in the liver.[1][7] These enzymes catalyze Phase I metabolic reactions, typically oxidative processes that introduce or unmask polar functional groups to facilitate excretion.[8]
The Methyl Group: A Common Metabolic "Soft Spot"
The methyl group is a frequent site of oxidative metabolism. The carbon-hydrogen (C-H) bonds within a methyl group are susceptible to hydroxylation by CYP enzymes, a common initial step in metabolic degradation. This newly formed hydroxymethyl group can be further oxidized to an aldehyde and then to a carboxylic acid, significantly increasing the compound's polarity and hastening its clearance from the body. This metabolic vulnerability often makes the methyl group a primary "soft spot" in a drug candidate.
The Trifluoromethyl Group: A Shield Against Metabolism
The substitution of a methyl group with a trifluoromethyl group dramatically alters a molecule's susceptibility to metabolism for several key reasons:
-
High Carbon-Fluorine Bond Strength: The C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond. This inherent strength makes the C-F bond exceptionally resistant to enzymatic cleavage by CYP450s.[9][10]
-
Strong Electron-Withdrawing Effect: Fluorine is the most electronegative element.[10][11] The three fluorine atoms in a –CF₃ group exert a powerful inductive effect, withdrawing electron density from the central carbon atom. This makes the carbon less susceptible to oxidative attack by the electrophilic iron-oxo species in the active site of CYP enzymes.
-
Metabolic Blocking: By strategically placing a –CF₃ group at a known site of metabolism, this metabolic pathway can be effectively blocked.[6][12] This forces the body to metabolize the drug through alternative, often slower, pathways, a strategy known as "metabolic switching."[6]
This combination of properties means that replacing a methyl group on a triazole ring (or an associated substituent) with a trifluoromethyl group is a highly effective strategy for enhancing metabolic stability.[13][14][15]
Caption: Metabolic fate of methyl vs. trifluoromethyl groups.
Comparative Metabolic Stability Data
The introduction of a trifluoromethyl group in place of a methyl group on a triazole-containing compound is expected to yield significant improvements in metabolic stability. The following table summarizes the anticipated outcomes based on established principles of drug metabolism.
| Parameter | Methyl (–CH₃) Triazole | Trifluoromethyl (–CF₃) Triazole | Rationale for Change |
| Primary Metabolic Pathway | Oxidation of the methyl group by CYP enzymes to form alcohol and carboxylic acid metabolites.[6] | Oxidation at the methyl position is blocked. Metabolism, if it occurs, must proceed through alternative, often less favorable, pathways. | The high strength of the C-F bond and the electron-deficient nature of the trifluoromethyl carbon prevent CYP-mediated oxidation.[6][9] |
| Number of Metabolites | Generally higher, with multiple downstream products resulting from the initial oxidation of the methyl group.[16] | Significantly reduced, as a major metabolic pathway is inhibited. | Blocking a primary site of metabolism limits the formation of subsequent metabolites.[6][16] |
| In Vitro Half-life (t½) | Shorter | Longer | A reduced rate of metabolism leads to a slower disappearance of the parent drug in in vitro systems like liver microsomes.[6] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking a key metabolic route reduces this value.[2][6] |
Experimental Protocols for Assessing Metabolic Stability
To experimentally validate the theoretical advantages of trifluoromethyl substitution, a series of standardized in vitro and in vivo assays are employed. These protocols form the backbone of modern ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Liver Microsomal Stability Assay
This is the workhorse in vitro assay for determining metabolic stability in early drug discovery due to its high-throughput capability and cost-effectiveness.[8] It measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes like CYPs.[8][17]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a compound.
Methodology:
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the methyl and trifluoromethyl triazole analogs in DMSO.
-
Microsomes: Thaw pooled liver microsomes (e.g., human, rat, mouse) from -80°C in a 37°C water bath immediately before use.[17][18] Dilute to a working concentration (e.g., 0.5-1.0 mg/mL protein) in a 0.1 M phosphate buffer (pH 7.4).[17][18] Keep on ice.
-
NADPH Stock: Prepare a stock solution of NADPH (a required cofactor for CYP enzymes) in phosphate buffer.[17][19]
-
-
Incubation Procedure:
-
Add the test compound (final concentration typically 1 µM) to the microsomal suspension in a 96-well plate.[17]
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[17][19] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[20]
-
-
Time-Point Sampling:
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.[6]
-
Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining concentration of the parent compound at each time point.[8]
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.[19]
-
The slope of the resulting linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) x (1 / mg/mL microsomal protein)
-
Caption: Workflow for a liver microsomal stability assay.
Cytochrome P450 (CYP) Inhibition Assay
While enhancing metabolic stability is desirable, it's crucial to ensure the compound does not inhibit CYP enzymes, which could lead to harmful drug-drug interactions (DDIs).[21][22] Therefore, both triazole analogs should be screened for their potential to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[23]
Objective: To determine the IC₅₀ (concentration causing 50% inhibition) or Kᵢ (inhibition constant) of a compound against specific CYP isoforms.[24]
Methodology:
-
System Setup: Use human liver microsomes or recombinant human CYP enzymes.[7]
-
Incubation: Incubate the enzyme source with a specific probe substrate (a compound known to be metabolized by a single CYP isoform) and varying concentrations of the test compound (the potential inhibitor).
-
Analysis: After a set incubation time, the reaction is stopped, and the formation of the specific metabolite from the probe substrate is quantified by LC-MS/MS or fluorescence.[7]
-
Data Analysis: A decrease in metabolite formation compared to a vehicle control indicates inhibition.[23] The IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
In Vivo Pharmacokinetic (PK) Studies
Ultimately, in vitro findings must be validated in a living system. In vivo PK studies provide definitive data on how a drug is absorbed, distributed, metabolized, and excreted over time.[25]
Objective: To determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).
Methodology:
-
Study Design: Administer the methyl and trifluoromethyl triazole analogs to animal models (e.g., mice or rats) via a relevant route (e.g., intravenous and oral).[25]
-
Sample Collection: Collect blood samples at multiple time points post-administration.
-
Bioanalysis: Process the blood to plasma and quantify the drug concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Modeling: Plot plasma concentration versus time and use specialized software to calculate the key PK parameters. A direct comparison of these parameters between the two analogs will provide a clear picture of the in vivo impact of the trifluoromethyl substitution.
Conclusion and Field-Proven Insights
The strategic replacement of a methyl group with a trifluoromethyl group is a cornerstone of modern medicinal chemistry for overcoming metabolic liabilities.[9][26] For triazole-containing scaffolds, this substitution is anticipated to block a primary site of oxidative metabolism, leading to a significant increase in metabolic stability. This translates directly to a longer in vitro half-life and lower intrinsic clearance. These in vitro improvements are often predictive of a more favorable in vivo pharmacokinetic profile, including reduced systemic clearance and improved oral bioavailability.[2]
However, it is imperative for researchers to adopt a self-validating system. The enhanced stability observed in a microsomal assay must be contextualized with CYP inhibition data to ensure that the compound is not creating a new liability in the form of drug-drug interactions.[21] Ultimately, well-designed in vivo PK studies provide the definitive evidence of success.[25] By employing the detailed protocols outlined in this guide, drug development professionals can rigorously compare analogs, make data-driven decisions, and rationally design molecules with a higher probability of clinical success. The trifluoromethyl group, when judiciously applied, remains one of the most powerful tools in the chemist's arsenal for conferring drug-like properties upon a lead candidate.[12]
References
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.
- Protocol for the Human Liver Microsome Stability Assay. (n.d.).
- Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.
- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
- Shah, P., & Westwell, A. D. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis.
- Shah, P., & Westwell, A. D. (2007, October 15). The role of fluorine in medicinal chemistry. PubMed.
- CYP Inhibition Assay (Ki). (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
- Microsomal Clearance/Stability Assay. (n.d.). Domainex.
- Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.).
- Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
- metabolic stability in liver microsomes. (n.d.). Mercell.
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. (n.d.). Benchchem.
- N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. (2020, October 28).
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019, May 3).
- N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. (n.d.).
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Discovery.
- Bioisosteric Replacements. (n.d.). Chemspace.
- N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. (2020, November 12). PubMed.
- ADME Microsomal Stability Assay. (n.d.). BioDuro.
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). (2019, May 3). The University of Aberdeen Research Portal.
- CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences.
- Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hep
- What is the importance of metabolic stability in drug design? (2025, May 21).
- LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). (n.d.). Enamine.
- Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed.
- CYP Inhibition Assays. (n.d.). Eurofins Discovery.
- In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita.
- Chemical & Metabolic Stability. (n.d.).
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. drughunter.com [drughunter.com]
- 5. chem-space.com [chem-space.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. tandfonline.com [tandfonline.com]
- 11. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mercell.com [mercell.com]
- 18. researchgate.net [researchgate.net]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. criver.com [criver.com]
- 22. lnhlifesciences.org [lnhlifesciences.org]
- 23. enamine.net [enamine.net]
- 24. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. selvita.com [selvita.com]
- 26. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
Validating Regioisomer Structure of Dimethyl Trifluoromethyl Triazoles: A Comparative Guide to Analytical Methodologies
The incorporation of the trifluoromethyl (-CF₃) group into triazole scaffolds is a powerful strategy in modern drug discovery, significantly enhancing lipophilicity, metabolic stability, and membrane permeability. However, the synthesis of dimethyl trifluoromethyl triazoles—whether via azide-alkyne cycloaddition or condensation pathways—frequently yields a mixture of regioisomers (e.g., 1,4- vs. 1,5-disubstituted 1,2,3-triazoles, or 1,3,5-substituted 1,2,4-triazoles).
Validating the exact regiochemistry of these products is a critical bottleneck. Because the -CF₃ group is proton-deficient, traditional analytical methods often produce ambiguous results. This guide objectively compares the performance of advanced Nuclear Magnetic Resonance (NMR) techniques and X-Ray Crystallography, providing researchers with causal insights and self-validating protocols to definitively assign triazole regioisomers.
The Analytical Challenge: Causality Behind Methodological Limits
When differentiating a 1,4-dimethyl-5-trifluoromethyl triazole from a 1,5-dimethyl-4-trifluoromethyl triazole, standard 1D NMR (¹H, ¹³C, ¹⁹F) is insufficient. Chemical shifts in the triazole ring are highly sensitive to solvent and concentration, making empirical shift rules unreliable.
Furthermore, standard 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) relies on through-space dipole-dipole interactions (typically <5 Å). If a methyl group is adjacent to a -CF₃ group (e.g., the 1,5-position), there are no protons on the -CF₃ group to generate an NOE cross-peak with the N-methyl protons. This absence of a signal is a negative proof, which cannot definitively rule out a specific regioisomer. To overcome this, researchers must pivot to heteronuclear through-space techniques or, more robustly, through-bond connectivity mapping[1].
Comparative Analysis of Validation Methodologies
A. 2D ¹H-¹H NOESY & ¹H-¹⁹F HOESY
While ¹H-¹H NOESY can confirm spatial proximity between two methyl groups (e.g., N-CH₃ and C-CH₃), it fails when the adjacent substituent is a -CF₃ group. In these cases, ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) is deployed to detect spatial proximity between the N-methyl protons and the fluorine atoms of the -CF₃ group[1].
-
The Verdict: Useful for initial screening, but molecular dynamics and bond rotation can sometimes weaken the HOESY signal, leading to false negatives.
B. 2D ¹H-¹⁵N HMBC (The Gold Standard)
Heteronuclear Multiple Bond Correlation (HMBC) optimized for ¹⁵N is the most authoritative method for N-heterocycle validation. The nitrogen atoms in the triazole ring possess distinct chemical shifts. By tracing the long-range J-coupling (²J, ³J) from the methyl protons directly to specific nitrogen atoms, the exact site of N-alkylation can be unambiguously assigned[2],.
-
The Verdict: The definitive solution for liquid or amorphous samples. It provides positive, through-bond proof of the molecular skeleton.
C. Single-Crystal X-Ray Diffraction (XRD)
XRD provides the absolute 3D spatial arrangement of the atoms.
-
The Verdict: Absolute certainty, but strictly limited by the compound's ability to form high-quality single crystals.
Quantitative Data Presentation: Methodology Comparison
The following table summarizes the performance metrics of each analytical approach when applied to dimethyl trifluoromethyl triazoles.
| Analytical Methodology | Primary Output Mechanism | Regioisomer Confidence Level | Typical Acquisition Time | Key Limitation |
| 1D NMR (¹H, ¹³C, ¹⁹F) | Chemical shifts & integrals | Low | < 10 minutes | Cannot prove exact connectivity or spatial arrangement. |
| 2D ¹H-¹H NOESY | Through-space proximity (<5 Å) | Moderate | 2–4 hours | Fails to detect proximity to the proton-less -CF₃ group. |
| 2D ¹H-¹⁹F HOESY | Heteronuclear spatial proximity | High | 4–12 hours | Signal intensity heavily dependent on molecular tumbling[1]. |
| 2D ¹H-¹⁵N HMBC | Through-bond connectivity (²J, ³J) | Very High (Gold Standard) | 6–18 hours | Requires high sample concentration or a cryogenic probe[2]. |
| X-Ray Crystallography | Absolute 3D electron density | Absolute | Days to Weeks | Dependent on successful crystallization; not applicable to oils. |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the protocols below are designed as self-validating systems. By running both NOESY and ¹⁵N HMBC, the through-space and through-bond data must perfectly corroborate each other.
Protocol 1: ¹H-¹⁹F HOESY for Spatial Correlation
Purpose: To establish through-space proximity between the N-CH₃ protons and the C-CF₃ fluorines.
-
Sample Preparation: Dissolve 20–30 mg of the purified triazole regioisomer in 0.6 mL of CDCl₃ or DMSO-d₆. Ensure the sample is degassed (via freeze-pump-thaw) to remove paramagnetic oxygen, which accelerates relaxation and destroys NOE signals.
-
Parameter Setup: Use a spectrometer equipped with a dual ¹H/¹⁹F probe. Set the ¹H spectral width to cover 0–10 ppm and the ¹⁹F width to cover the -CF₃ region (typically -55 to -65 ppm).
-
Mixing Time Optimization: Because heteronuclear cross-relaxation rates are slower than homonuclear rates, set the mixing time (d8) to 400–600 ms.
-
Execution & Validation: Acquire the spectrum. A cross-peak between the N-CH₃ singlet (
4.0 ppm) and the -CF₃ singlet (-60 ppm) positively confirms a 1,5-relationship.
Protocol 2: ¹H-¹⁵N HMBC for Through-Bond Connectivity
Purpose: To definitively assign the N-alkylation site via long-range scalar coupling[2].
-
Sample Preparation: Dissolve ≥30 mg of the compound in 0.6 mL of DMSO-d₆. High concentration is critical due to the low natural abundance of ¹⁵N (0.37%).
-
Parameter Setup: Set up a 2D ¹H-¹⁵N HMBC experiment. The ¹⁵N spectral window should be set from 0 to 400 ppm (referenced to liquid ammonia at 0 ppm).
-
Coupling Constant Calibration: Optimize the long-range delay for a coupling constant of J = 5–8 Hz (typical for ²J and ³J ¹H-¹⁵N couplings in triazoles).
-
Execution & Validation: Analyze the cross-peaks. The N-CH₃ protons will show a strong ²J correlation to the specific nitrogen atom they are attached to (e.g., N1), and a ³J correlation to the adjacent nitrogen (e.g., N2). By mapping these connections against the ¹³C HMBC data of the C-CH₃ and C-CF₃ groups, the exact regioisomer skeleton is mathematically locked.
Regioisomer Validation Workflow
The following diagram illustrates the logical decision tree for validating dimethyl trifluoromethyl triazole regioisomers.
Analytical workflow for definitive regioisomer assignment of fluorinated triazoles.
References
-
Salgado, A., et al. "Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry, 2010. URL:[Link]
-
Tang, et al. "Metal-free alkyne-azide polymerization to produce a series of polymers... 1H-15N HMBC NMR spectroscopy." ChemComm - RSC Publishing, 2012. URL:[Link]
-
"Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications." Organic & Biomolecular Chemistry, 2020. URL:[Link]
-
"Design, synthesis, biological evaluation and in silico studies of novel 1,2,3-triazole linked benzoxazine-2,4-dione conjugates." Arabian Journal of Chemistry, 2022. URL:[Link]
-
"Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles." Molecules (MDPI), 2025. URL:[Link]
Sources
Definitive Structural Elucidation of 1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole: SC-XRD vs. NMR
Topic: Definitive Structural Elucidation of 1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole Content Type: Publish Comparison Guide (Methodological Analysis) Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.
Executive Summary
In the development of fluorinated heterocyclic building blocks, 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole (CAS: 667873-27-0) represents a critical scaffold for agrochemicals and pharmaceuticals. However, the synthesis of N-alkylated 1,2,4-triazoles is plagued by regioselectivity issues, often yielding mixtures of 1,5- and 1,3-isomers that are difficult to distinguish by standard spectroscopic methods.
This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) analysis of this specific crystal form against the industry-standard Nuclear Magnetic Resonance (NMR) spectroscopy. While NMR is faster, we demonstrate why SC-XRD is the requisite "Gold Standard" for unambiguous structural assignment of this fluorinated triazole, providing the absolute proof of regiochemistry required for regulatory submission and Structure-Activity Relationship (SAR) accuracy.
The Scientific Challenge: Regioisomerism
The methylation of 3-(trifluoromethyl)-1H-1,2,4-triazole is governed by tautomeric equilibrium and steric/electronic factors. Two primary isomers are generated:
-
1,5-Dimethyl isomer (Target): Methylation at the nitrogen adjacent to the C-H (C5) position.
-
1,3-Dimethyl isomer (Alternative): Methylation at the nitrogen adjacent to the C-CF3 (C3) position (often denoted as 1-methyl-5-trifluoromethyl depending on numbering conventions).
Distinguishing these requires mapping the spatial relationship between the N-methyl group and the C-trifluoromethyl group.
Isomer Generation Pathway
Figure 1: Divergent methylation pathways leading to structural ambiguity.
Comparative Analysis: SC-XRD vs. NMR
The following table contrasts the performance of Single Crystal XRD against NMR for this specific molecule.
| Feature | SC-XRD (The Product) | NMR (1H, 13C, 19F, NOE) |
| Primary Output | 3D Electron Density Map | Chemical Shifts (δ) & Coupling Constants (J) |
| Regio-Assignment | Absolute. Direct observation of N-C connectivity and spatial geometry. | Inferred. Relies on NOE (Nuclear Overhauser Effect) between Me and CF3/H. |
| Ambiguity Risk | < 1% (Unless disordered) | High (Weak NOE signals or rapid tautomerization can mislead). |
| Sample State | Solid Crystal (Must be grown) | Solution (CDCl3, DMSO-d6) |
| Data Acquisition | 2–24 Hours (Data collection + Refinement) | 10–30 Minutes |
| Structural Proof | Accepted for Patent/Regulatory Claims | Often requires supporting data for new scaffolds |
Why NMR Fails for this Triazole
In the 1,5-dimethyl isomer, the N-methyl group is spatially distant from the C-trifluoromethyl group. In the 1,3-dimethyl isomer, they are closer. However, 19F-1H NOE experiments are notoriously difficult due to the relaxation properties of the fluorine nucleus and the free rotation of the CF3 group, which averages the signal. Furthermore, the chemical shift differences between the ring protons of the two isomers can be negligible (< 0.1 ppm).
Why SC-XRD Succeeds
SC-XRD does not infer connectivity; it measures it. For 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole, the diffraction pattern reveals:
-
Bond Lengths: The N1-C5 bond length (typically ~1.33 Å) vs N1-N2 (~1.36 Å).
-
Torsion Angles: The precise orientation of the CF3 group relative to the ring plane.
-
Packing: Intermolecular F···H or F···F interactions that stabilize the specific crystal lattice.
Experimental Protocol: SC-XRD Analysis
To validate the structure of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole, follow this self-validating workflow.
Phase 1: Crystal Growth (The Critical Step)
The molecule is a low-molecular-weight solid (MW ~165.12). High-quality single crystals are essential.
-
Solvent Selection: Use a binary system of Ethanol/Hexane or Dichloromethane/Pentane .
-
Method: Slow Evaporation.
-
Dissolve 20 mg of the crude regioisomer mixture in 1 mL of Ethanol.
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Add Hexane dropwise until slight turbidity appears, then add 1 drop of Ethanol to clear it.
-
Cover with Parafilm, poke 3 small holes, and store at 4°C.
-
-
Harvest: Look for colorless block-like crystals (0.2 x 0.2 x 0.1 mm) after 48–72 hours.
Phase 2: Data Collection & Refinement
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
-
Source: Mo-Kα (λ = 0.71073 Å) is preferred for fluorinated compounds to minimize absorption, though Cu-Kα is acceptable for small organic molecules.
-
Temperature: 100 K (Cryostream). Crucial for reducing thermal motion of the CF3 group.
-
Strategy: Collect a full sphere of data (redundancy > 4) to ensure high resolution (< 0.80 Å).
Phase 3: Structural Solution Workflow
Figure 2: Crystallographic workflow for structural confirmation.
Data Interpretation & Validation
When analyzing the solved structure of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole, verify the following parameters to ensure scientific integrity:
-
R-Factor (R1): Should be < 0.05 (5%) for a publishable structure.
-
Thermal Ellipsoids: The fluorine atoms of the CF3 group often show high thermal motion or rotational disorder. A valid model must account for this (e.g., using split positions if necessary).
-
Regiochemistry Check:
-
Anomalous Dispersion: If using Cu-Kα radiation, the absolute structure (Flack parameter) can sometimes be determined even for light atom structures if the data quality is exceptional, though not strictly necessary for achiral regioisomer assignment.
Conclusion
While NMR provides rapid initial data, it lacks the spatial resolution to definitively assign regiochemistry in substituted 1,2,4-triazoles due to signal averaging and weak NOE interactions. Single Crystal X-Ray Diffraction remains the only self-validating, legally defensible method to confirm the identity of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole . For drug development pipelines, investing the 48 hours to grow a crystal and solve the structure prevents costly downstream errors in SAR modeling.
References
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles. Molecules, 2022, 27(19), 6568.
-
Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography. BenchChem.
-
Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. International Journal of Molecular and Theoretical Physics, 2024.
-
PubChem Compound Summary for CID 18944011, 3-(Trifluoromethyl)-1H-1,2,4-triazole. National Center for Biotechnology Information.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole
The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of molecules, which can also contribute to their environmental persistence[1]. The 1,2,4-triazole core, while a common scaffold in pharmaceuticals, can also present specific toxicological profiles[2][3]. Therefore, a conservative and informed disposal strategy is paramount.
I. Core Principles of Disposal: A Proactive Stance
The disposal of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole should be approached with the understanding that it is a potentially hazardous substance. The primary objective is to prevent its release into the environment and to ensure the safety of all laboratory personnel. All waste must be handled in accordance with local, state, and federal regulations.
Key Safety Considerations:
-
Assume Hazard: In the absence of specific toxicity data, treat this compound as harmful if swallowed, a skin and eye irritant, and potentially toxic to aquatic life with long-lasting effects, based on data for similar triazole compounds[2][3][4][5].
-
Prevent Dust Formation: If the compound is a solid, finely dispersed particles can form explosive mixtures in the air[2]. Handle in a way that minimizes dust generation.
-
Avoid Environmental Release: Due to the stability of the trifluoromethyl group, this compound is likely to be persistent in the environment[6]. Do not let the product enter drains or waterways[2].
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
-
Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If there is a risk of inhaling dust, use a particulate filter respirator adapted to the airborne concentration of the substance[2]. All handling of the solid material should be done in a certified chemical fume hood.
III. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the collection and disposal of waste containing 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole.
1. Waste Segregation and Collection:
- Solid Waste:
- Place contaminated disposable labware (e.g., weighing boats, pipette tips, gloves) into a designated, clearly labeled, and sealable hazardous waste container.
- For unused or expired solid 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole, do not mix it with other waste. Keep it in its original container if possible, or a compatible, well-sealed container.
- Liquid Waste:
- Collect solutions containing 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole in a dedicated, leak-proof, and clearly labeled hazardous waste container.
- Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole," and the approximate concentration and quantity.
2. Spill Management:
- Minor Spills (Solid):
- Evacuate non-essential personnel from the immediate area.
- Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, dry sand) to avoid raising dust.
- If appropriate, moisten the material slightly to prevent it from becoming airborne[2].
- Carefully sweep the absorbed material into a designated hazardous waste container.
- Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and collect the cleaning materials as hazardous waste.
- Minor Spills (Liquid):
- Absorb the spill with an inert absorbent material.
- Collect the contaminated absorbent into a sealable hazardous waste container.
- Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
- Major Spills:
- Evacuate the laboratory immediately and alert your institution's EHS or emergency response team.
- Do not attempt to clean up a large spill without proper training and equipment.
3. Final Disposal:
- All waste containing 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole must be disposed of through a licensed hazardous waste disposal company.
- Contact your institution's EHS office to arrange for pickup and disposal.
- Do not attempt to treat or neutralize the chemical waste in the laboratory unless you have a specific, validated, and approved protocol from your EHS office. The high stability of the C-F bond makes degradation difficult[6].
IV. Quantitative Data and Hazard Summary
The following table summarizes key information for related triazole compounds, which should be considered as a conservative guide for 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole.
| Parameter | Value (for related compounds) | Source |
| Acute Oral Toxicity | Harmful if swallowed (Category 4) | [3] |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2) | [3][4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Category 2 for 1,2,4-triazole) | [2][3] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole.
Caption: Disposal workflow for 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole.
References
-
Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. MDPI. Available at: [Link]
-
Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Available at: [Link]
-
Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). PMC. Available at: [Link]
-
ICSC 0682 - 1,2,4-TRIAZOLE. ILO and WHO. Available at: [Link]
-
Activating PFAS to Unlock Efficient Defluorination. Environmental Science & Technology. Available at: [Link]
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. Available at: [Link]
-
Experimental and theoretical study on triazole derivatives as chelating agents to remove Fe ++ Ions from wastewater in oil field. ResearchGate. Available at: [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. Available at: [Link]
- Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. Google Patents.
-
3-(Trifluoromethyl)-1H-1,2,4-triazole. PubChem. Available at: [Link]
-
Degradation of selected triazole fungicides in constructed wetlands with application of biopreparation. DESWATER. Available at: [Link]
-
Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. PMC. Available at: [Link]
-
1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole. Beijing Xinheng Research Technology Co., Ltd. Available at: [Link]
-
Trifluoromethylation of Heterocycles in Water at Room Temperature. PMC - NIH. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. Available at: [Link]
-
Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by. DSpace@MIT. Available at: [Link]
-
Trifluoromethylation. Wikipedia. Available at: [Link]
-
Trifluoromethylation of Heterocycles in Water at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
Sources
Standard Operating Procedure: Safety, Handling, and PPE Guidelines for 1,5-Dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole
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Finalizing DOT Diagrams
I've made the final touches on the DOT code for both the workflow and spill response diagrams. I've focused on ensuring the color contrast is optimal for readability. I've also checked the diagram's overall visual clarity, and layout. The final diagram presents a detailed handling and emergency response procedure.
Fine-Tuning Visual Clarity
I'm making the final adjustments to the DOT code for both diagrams, ensuring color contrast, layout, and overall visual clarity meet high standards. I am now focused on fine-tuning the diagrams to enhance readability and ensure a clear presentation. The final diagrams clearly outline the handling and emergency response procedures.
Developing Spill Response Logic
I'm now detailing spill response procedures, focusing on causality. I'll prioritize non-aqueous absorbents due to the compound's lipophilicity. I'm incorporating a visual confirmation check to ensure fume hood functionality, validating the protocol's self-regulating nature. The diagrams' integration will aid in making this procedure clear and easy to follow.
Executive Summary
1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a highly specialized fluorinated heterocyclic building block frequently utilized in advanced drug discovery and agrochemical synthesis. While the incorporation of the trifluoromethyl (-CF₃) group dramatically enhances the metabolic stability and target binding affinity of the final active pharmaceutical ingredient (API), it also fundamentally alters the physicochemical properties of the intermediate [5]. This guide provides authoritative, causality-driven protocols for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring operational safety and environmental compliance.
Mechanistic Hazard Assessment: The Causality of Risk
To establish a self-validating safety culture, personnel must understand why specific precautions are required. The hazard profile of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole is governed by two distinct structural features:
-
Lipophilicity and Dermal Penetration (The -CF₃ Effect): The trifluoromethyl group significantly increases the partition coefficient (LogP) of the molecule. This heightened lipophilicity allows the compound to permeate the lipid bilayers of the stratum corneum much more efficiently than its non-fluorinated analogs [1]. Consequently, standard latex gloves offer insufficient barrier protection against systemic dermal absorption.
-
Cytochrome P450 Coordination (The Triazole Core): The 1,2,4-triazole ring contains unshared electron pairs on its nitrogen atoms, which have a high affinity for coordinating with heme iron in cytochrome P450 (CYP450) enzymes [5]. Unintended systemic exposure can lead to off-target enzyme inhibition, necessitating strict inhalation and ingestion controls.
-
Respiratory Tract Irritation: Like many halogenated fine chemicals, aerosolized dust or vapors from this compound can cause severe mucosal irritation (GHS Category 3: H335) [2].
Mandatory Personal Protective Equipment (PPE) Matrix
Based on the physicochemical risks outlined above, the following PPE is strictly required. This matrix translates structural chemical hazards into actionable logistical requirements [3].
| Hazard Class / GHS Code | Mechanistic Causality | Required PPE Specification |
| Skin Irritation / Absorption (H312, H315) | High LogP facilitates rapid lipid bilayer permeation. | Hands: Double-glove with Nitrile (min. 0.11 mm thickness) or Neoprene. Latex is strictly prohibited.Body: Chemically resistant, fluid-impermeable lab coat. |
| Eye Irritation (H319) | Halogenated heterocycles cause rapid protein denaturation in corneal tissue. | Eyes: NIOSH/EN 166 approved tight-fitting chemical safety goggles. Face shield required if handling >50g. |
| Respiratory Toxicity (H332, H335) | Micro-particles easily aerosolize; triazole core interacts with systemic enzymes. | Respirator: N95 or P100 particulate respirator if handled outside a closed draft system. |
Operational SOP: Handling & Experimental Workflow
This protocol is designed as a self-validating system. Each step includes a verification mechanism to ensure the preceding safety measure is actively functioning.
Workflow for the safe weighing and transfer of fluorinated triazole compounds.
Step-by-Step Methodology: Safe Transfer
-
Draft Verification: Before opening the reagent, verify the fume hood draft velocity is operating at a standard 0.5 m/s. Self-Validation: Tape a small piece of tissue paper to the bottom of the sash; it must pull inward steadily.
-
Static Elimination: Fluorinated powders often carry static charges, causing them to "jump" and aerosolize when a spatula is introduced. Pass an anti-static zero-stat gun over the sealed container before opening.
-
Weighing Protocol: Tare a sealed vial on the balance. Open the reagent bottle only inside the draft zone. Transfer the required mass of 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole using a grounded, stainless-steel spatula.
-
Sealing and Transfer: Cap the weighing vial tightly before removing it from the balance area to prevent micro-dust dispersion during transit to the reaction vessel.
-
Decontamination: Wipe down the balance pan and spatulas with an isopropanol-soaked Kimwipe immediately after use. The hydrophobic nature of the -CF₃ group means water is ineffective for cleaning; an organic solvent is required to dissolve residues [4].
Emergency Response & Spill Containment
In the event of a spill, the primary objective is to prevent aerosolization and subsequent inhalation.
Emergency response and containment logic for fluorinated heterocyclic spills.
Step-by-Step Methodology: Spill Recovery
-
Immediate Assessment: If the spill exceeds 50g or is dropped outside a fume hood causing a visible dust cloud, evacuate the immediate laboratory space for 15 minutes to allow the HVAC system to clear ambient aerosols.
-
Solvent Avoidance: Do not use water to clean up the spill initially. The hydrophobic nature of the compound will cause it to form a slurry that spreads the contamination rather than dissolving it.
-
Inert Containment: Cover the solid spill with a damp (using isopropanol, not water) inert absorbent material such as diatomaceous earth or sand. This physically traps the powder and prevents it from becoming airborne.
-
Mechanical Collection: Use a non-sparking plastic shovel or a stiff piece of cardstock to push the material into a wide-mouth hazardous waste container. Never sweep with a bristle broom, as this generates hazardous dust [2].
Waste Disposal & Environmental Logistics
Fluorinated triazoles pose a severe risk to aquatic life (GHS H411) and cannot be processed through standard municipal waste or standard organic waste streams [4].
-
Segregation: All waste containing 1,5-dimethyl-3-(trifluoromethyl)-1H-1,2,4-triazole must be strictly segregated into designated "Halogenated Organic Waste" containers.
-
Incineration Logistics: The presence of the trifluoromethyl group means that upon combustion, the compound will generate highly toxic and corrosive Hydrogen Fluoride (HF) gas. The waste must be handed over to a licensed hazardous waste facility equipped with alkaline scrubbers specifically designed to neutralize HF emissions during high-temperature incineration[5].
-
Aqueous Waste: Never discharge washings into the sink. Collect all solvent washings used to clean glassware in the halogenated liquid waste carboy.
References
-
Cole-Parmer. "Material Safety Data Sheet - 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid."[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
